molecular formula C7H10N2O B2700877 (3-Methoxypyridin-4-yl)methanamine CAS No. 909895-75-6

(3-Methoxypyridin-4-yl)methanamine

Cat. No.: B2700877
CAS No.: 909895-75-6
M. Wt: 138.17
InChI Key: HORLVFVZWZFFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxypyridin-4-yl)methanamine is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17. The purity is usually 95%.
BenchChem offers high-quality (3-Methoxypyridin-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxypyridin-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxypyridin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORLVFVZWZFFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909895-75-6
Record name (3-methoxypyridin-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: From Molecular Formula to Confirmed Structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of (3-Methoxypyridin-4-yl)methanamine

In the realm of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a foundational pillar upon which all subsequent research is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and failed development programs. This guide provides a comprehensive, methodology-driven walkthrough for the complete structure elucidation of (3-Methoxypyridin-4-yl)methanamine, a substituted pyridine derivative of interest in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals. It eschews a simple recitation of data in favor of a logical, problem-solving narrative. We will proceed as one would in a laboratory setting: starting with the most basic information—the molecular formula—and progressively adding layers of complexity and certainty through a multi-technique spectroscopic approach. Each step is chosen for the specific piece of the structural puzzle it solves, and the rationale behind these choices is explained in detail. The self-validating nature of this workflow ensures the highest degree of confidence in the final, confirmed structure.

The overall analytical workflow is visualized below.

G cluster_start Initial Analysis cluster_nmr NMR Spectroscopy MS Mass Spectrometry (Molecular Formula) IR Infrared Spectroscopy (Functional Groups) MS->IR Provides context for functional groups NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) IR->NMR_1D Confirms groups to be assigned in NMR NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D Assigns proton & carbon environments Final_Structure Structure Confirmation NMR_2D->Final_Structure Establishes atom connectivity G cluster_structure Key HMBC Correlations H_OMe H₃CO- (δH 3.85) C3 C-3 (δC 155.0) H_OMe->C3 ³J C2 C-2 C4 C-4 H_CH2 -CH₂- (δH 3.90) H_CH2->C3 ²J H_CH2->C4 ¹J (suppressed) but shows ²J to C3, C5 C5 C-5 H_CH2->C5 ²J H5 H-5 (δH 7.10) H5->C3 ³J H5->C4 ²J

Physicochemical Profiling & Technical Guide: (3-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical and operational analysis of (3-Methoxypyridin-4-yl)methanamine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

(3-Methoxypyridin-4-yl)methanamine (CAS: 909895-75-6) is a bifunctional pyridine scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Distinguished by its ortho-methoxy substitution , this compound offers unique electronic properties compared to the unsubstituted 4-picolylamine. The methoxy group acts as a steric handle and an electronic modulator, significantly lowering the basicity of the pyridine nitrogen while influencing the lipophilic profile of the molecule. It serves as a precursor for "masked" pyridones and a key pharmacophore in kinase inhibitors (e.g., JAK2) and GPCR ligands.

Molecular Identity & Structural Analysis[1]

PropertyDetail
IUPAC Name (3-Methoxypyridin-4-yl)methanamine
Common Names 4-(Aminomethyl)-3-methoxypyridine; 3-Methoxy-4-picolylamine
CAS Number 909895-75-6 (Free Base); 1841081-76-2 (HCl Salt)
Molecular Formula C

H

N

O
Molecular Weight 138.17 g/mol
SMILES COc1c(CN)ccnc1
InChIKey HORLVFVZWZFFFI-UHFFFAOYSA-N
Structural Implications[5]
  • Steric Influence: The C3-methoxy group creates a localized steric field around the C4-aminomethyl arm, potentially restricting rotational freedom in ligand-protein binding scenarios (atropisomerism potential in bulky amides).

  • Hydrogen Bonding: The methoxy oxygen serves as a weak H-bond acceptor, while the primary amine is a potent donor/acceptor. The proximity of the amine to the methoxy group allows for intramolecular H-bonding in non-polar media.

Physicochemical Core (The "Why" Behind the Data)

Electronic Properties & Ionization (pKa)

Unlike simple pyridines, the 3-methoxy substituent exerts a strong inductive electron-withdrawing effect (-I) on the pyridine ring, which overrides its resonance donating effect (+R) at the nitrogen position.

  • Pyridine Nitrogen (

    
    ):  Significantly less basic than unsubstituted pyridine (
    
    
    
    5.2). The -I effect of the oxygen atom destabilizes the protonated pyridinium form.
  • Primary Amine (

    
    ):  Slightly more acidic than a typical benzylamine (
    
    
    
    9.3) due to the electron-deficient pyridine ring.[1]
Lipophilicity (LogP vs. LogD)

The lipophilicity is highly pH-dependent due to the dual ionization centers.

  • LogP (Neutral): ~ -0.3 (Experimental/Predicted Consensus). The compound is inherently polar.

  • LogD (pH 7.4): ~ -1.5 to -2.0. At physiological pH, the primary amine is fully protonated (

    
    ), rendering the molecule highly hydrophilic.
    

Implication for Drug Design: This compound requires no solubilizing groups for biochemical assays but may exhibit low passive membrane permeability unless capped (e.g., as an amide).

Speciation Diagram

The following diagram illustrates the dominant species across the pH scale, critical for formulation and assay buffer selection.

Speciation Figure 1: pH-Dependent Speciation of (3-Methoxypyridin-4-yl)methanamine Dication Dication (H2L++) (Py-H+, NH3+) pH < 3.0 Monocation Monocation (HL+) (Py, NH3+) pH 3.5 - 8.0 Dication->Monocation pKa1 ~3.2 (Pyridine Deprotonation) Neutral Neutral (L) (Py, NH2) pH > 9.0 Monocation->Neutral pKa2 ~8.6 (Amine Deprotonation)

Synthetic Pathways & Purity Profile

Primary Synthesis Route

The industrial standard involves the catalytic hydrogenation of 3-methoxyisonicotinonitrile (CAS 26414-90-4). This route is preferred over amide reduction to avoid harsh lithium aluminum hydride (LAH) conditions that can cause demethylation.

Synthesis Figure 2: Catalytic Hydrogenation Workflow & Impurity Risks Precursor 3-Methoxyisonicotinonitrile (CAS 26414-90-4) Intermediate Imine Intermediate Precursor->Intermediate Reduction Reagents H2 (50 psi), Raney Ni MeOH/NH3 Product (3-Methoxypyridin-4-yl)methanamine (>95% Yield) Intermediate->Product Hydrogenation Impurity Secondary Amine Dimer (Impurity) Intermediate->Impurity Condensation w/ Product (If NH3 is low)

Impurity Profile
  • Secondary Amine Dimer: Formed if the intermediate imine reacts with the product amine. Control: Perform reaction in saturated methanolic ammonia.

  • Hydrolysis Product: 3-Methoxyisonicotinamide (if water is present during synthesis).

  • Demethylation: Trace 4-(aminomethyl)pyridin-3-ol may form if exposed to strong Lewis acids (e.g., BBr3) or nucleophilic reductants (e.g., L-Selectride) at high temperatures.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Use this protocol to validate the exact ionization constants for formulation stability.

  • Preparation: Dissolve 3-5 mg of the hydrochloride salt in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility of the neutral species.

  • Titrant: Standardized 0.1 M KOH.

  • Apparatus: Automatic Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.

  • Execution:

    • Acidify initially with 0.1 M HCl to pH 2.0.

    • Titrate upwards to pH 12.0 in 0.1 pH increments.

  • Analysis: Plot the Bjerrum difference plot. Two inflection points should be observed.[2][3][4][5] The first (approx pH 3.2) corresponds to the pyridine nitrogen; the second (approx pH 8.6) to the primary amine.[2]

Protocol B: Storage & Handling
  • Physical State: The free base is often a viscous oil or low-melting solid; the HCl salt is a stable crystalline solid (mp > 230°C dec).

  • Atmospheric Sensitivity: The free base rapidly absorbs atmospheric CO

    
     to form carbamates.
    
  • Storage: Store the HCl salt at room temperature in a desiccator. Store the free base at -20°C under Argon.

Applications in Drug Discovery[9]

  • Kinase Inhibition: The 3-methoxy group provides a specific vector to fill hydrophobic pockets in the ATP-binding site of kinases (e.g., JAK2 inhibitors), often improving selectivity over unsubstituted analogs.

  • Masked Pyridones: Under metabolic conditions (or specific synthetic treatment), the methoxy group can be cleaved to reveal a pyridone, a classic bioisostere for amides in peptide mimetics.

  • Fragment Libraries: Due to its low molecular weight (<150 Da) and high polarity, it is an ideal "soluble fragment" for NMR-based screening.

References

  • PubChem Compound Summary. (2025). (3-Methoxypyridin-4-yl)methanamine. National Center for Biotechnology Information. Link

  • ChemScene. (2025). Cyclopropyl(3-methoxypyridin-4-yl)methanamine & Analogs Physicochemical Data. Link

  • Donelin, A., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Journal of the American Chemical Society (Discusses pKa of methoxypyridines). Link

  • ACD/Labs. (2025). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (Technical Whitepaper on Pyridine LogD profiles). Link

  • Thieme Connect. (2019). Chemoselective Demethylation of Methoxypyridine. Synthesis Journal. (Stability data). Link

Sources

(3-Methoxypyridin-4-yl)methanamine CAS number 909895-75-6

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Methoxypyridin-4-yl)methanamine (CAS 909895-75-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

(3-Methoxypyridin-4-yl)methanamine is a substituted pyridine derivative recognized for its utility as a versatile intermediate in synthetic and medicinal chemistry.[1] Its structure incorporates three key features that make it a valuable scaffold in drug discovery: a pyridine ring, a common pharmacophore in many biologically active compounds; a methoxy group, which can modulate physicochemical properties such as basicity and lipophilicity; and a primary aminomethyl group, which serves as a crucial synthetic handle for elaboration into more complex molecules.[2] This guide provides a comprehensive overview of its properties, a robust synthetic pathway with detailed protocols, and an analysis of its chemical reactivity and applications.

Physicochemical and Structural Properties

The fundamental properties of (3-Methoxypyridin-4-yl)methanamine are summarized below. While experimental physical data such as melting and boiling points are not widely published, predicted values provide a useful reference for handling and characterization.

PropertyValueSource
CAS Number 909895-75-6[1]
Molecular Formula C₇H₁₀N₂O[2]
Molecular Weight 138.17 g/mol Calculated
Monoisotopic Mass 138.07932 Da[2]
IUPAC Name (3-methoxypyridin-4-yl)methanamineN/A
SMILES COC1=C(C=CN=C1)CN[2]
InChIKey HORLVFVZWZFFFI-UHFFFAOYSA-N[2]
Predicted XlogP -0.3[2]
Storage Temp. 2-8°C, Sealed in dry conditions[3]

Synthesis and Manufacturing

Synthesis_Workflow Start 3-Chloro-4-cyanopyridine Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Reagent1 Sodium Methoxide (NaOMe) Methanol (MeOH) Reagent1->Step1 Intermediate 4-Cyano-3-methoxypyridine Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation Intermediate->Step2 Reagent2 H₂ Gas Pd/C Catalyst HCl in Methanol Reagent2->Step2 Product (3-Methoxypyridin-4-yl)methanamine (CAS 909895-75-6) Step2->Product

Caption: Proposed two-step synthesis of (3-Methoxypyridin-4-yl)methanamine.

Detailed Experimental Protocol: A Proposed Route

Step 1: Synthesis of 4-Cyano-3-methoxypyridine (Intermediate)

This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrile group activates the pyridine ring, making the chlorine atom susceptible to displacement by the methoxide nucleophile.

  • Causality: The reaction of 3-chloro-4-cyanopyridine with a methoxide source is an established method for introducing a methoxy group onto the pyridine ring.[4] Sodium methoxide provides a strong nucleophile required for the substitution.

  • Methodology:

    • To a solution of 3-chloro-4-cyanopyridine (1.0 eq) in anhydrous methanol (approx. 0.5 M), add a solution of sodium methoxide in methanol (1.1 eq, e.g., 25 wt%) dropwise at 0°C under a nitrogen atmosphere.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Once the reaction is complete, neutralize the mixture carefully with acetic acid.

    • Concentrate the solvent under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

    • Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford pure 4-cyano-3-methoxypyridine.

Step 2: Synthesis of (3-Methoxypyridin-4-yl)methanamine

This step involves the catalytic hydrogenation of the nitrile functional group to a primary amine.

  • Causality: The catalytic reduction of cyanopyridines is a well-established method for preparing the corresponding aminomethylpyridines.[5][6] The use of an acid, such as hydrochloric acid, is critical. It protonates the product amine, preventing it from coordinating to and poisoning the palladium catalyst, thereby ensuring the reaction proceeds to completion.[6][7]

  • Methodology:

    • Charge a hydrogenation vessel with 4-cyano-3-methoxypyridine (1.0 eq), methanol as the solvent, and a catalytic amount of 10% Palladium on Carbon (Pd/C, approx. 1-2 mol% Pd).

    • Add concentrated hydrochloric acid (1.1 eq) to the mixture.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-60 psi).

    • Stir the mixture vigorously at room temperature for 12-24 hours or until hydrogen uptake ceases. Monitor the reaction by LC-MS.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt of the product.

    • For the free base, dissolve the crude salt in water, cool to 0°C, and basify with a strong base (e.g., 50% NaOH solution) to pH >12.

    • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield (3-Methoxypyridin-4-yl)methanamine.

Chemical Reactivity and Derivatization Potential

The molecule possesses three distinct regions of reactivity, making it a highly adaptable building block.

Reactivity_Profile cluster_molecule (3-Methoxypyridin-4-yl)methanamine cluster_reactions Potential Reactions Main Structure Py_N Pyridine Nitrogen (Lewis Base) R_Alkylation N-Alkylation, Quarternization Py_N->R_Alkylation Amine_N Primary Amine (Nucleophile) R_Acylation Amide Formation (Acyl Halides, Anhydrides) Amine_N->R_Acylation R_Sulfonylation Sulfonamide Formation Amine_N->R_Sulfonylation R_Reductive Reductive Amination Amine_N->R_Reductive Ring_C Aromatic Ring (Electron Rich) R_EAS Electrophilic Aromatic Substitution (e.g., Halogenation) Ring_C->R_EAS

Sources

Initial synthesis routes for (3-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic synthesis of (3-Methoxypyridin-4-yl)methanamine , a critical pharmacophore often employed in kinase inhibitors and GPCR ligands. The structural challenge lies in establishing the 3,4-substitution pattern on the pyridine ring, where competitive reactivity at the C2 position often leads to isomeric impurities.

This technical document prioritizes regiochemical integrity , recommending a route that "locks" the substitution pattern early in the synthesis, rather than relying on less predictable direct metalation strategies.

Retrosynthetic Analysis & Strategy

The target molecule features a primary aminomethyl group at C4 and a methoxy group at C3. The primary synthetic risk is regioselectivity . Direct functionalization of 3-methoxypyridine (via Directed Ortho Metalation) predominantly favors the C2 position (between the nitrogen and the methoxy group) due to the inductive effect of the ring nitrogen and the directing power of the methoxy group.

To ensure high purity and scalability, we employ a Functional Group Interconversion (FGI) strategy starting from a precursor where the 3,4-substitution pattern is already established.

Retrosynthetic Disconnection (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic logic prioritizing regiochemical integrity. Target (3-Methoxypyridin-4-yl)methanamine (Target) Amide 3-Methoxypyridine-4-carboxamide (Stable Intermediate) Target->Amide Amide Reduction (LiAlH4 or BH3) Acid 3-Methoxypyridine-4-carboxylic Acid (Regio-locked Precursor) Amide->Acid Amidation (SOCl2 / NH3) Start 3-Hydroxyisonicotinic Acid (Commercial Starting Material) Acid->Start O-Methylation (MeI / K2CO3)

Primary Route: The Carboxylate Modification Pathway

Rationale: This route is the "Gold Standard" for reliability. By starting with 3-hydroxyisonicotinic acid (or its methyl ester), the carbon framework is fixed. The synthesis proceeds linearly through O-methylation, amidation, and reduction.

Step 1: O-Methylation

The phenolic hydroxyl group at C3 is methylated using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Reagents: MeI (1.2 eq), K₂CO₃ (2.0 eq), DMF or Acetone.

  • Conditions: 60°C, 4–6 hours.

  • Mechanism: SN2 nucleophilic substitution.

  • Critical Control: Ensure complete consumption of the starting material to avoid separating the hydroxy-acid later.

Step 2: Amide Formation

The carboxylic acid is activated and converted to the primary amide.

  • Method A (Acid Chloride): Thionyl Chloride (SOCl₂) reflux

    
     Acid Chloride 
    
    
    
    Quench with aqueous NH₃ or NH₃/MeOH.
  • Method B (Mixed Anhydride): Ethyl chloroformate / NMM

    
     Mixed Anhydride 
    
    
    
    NH₃(g).
  • Recommendation: Method A is more robust for pyridines, as the acid chloride hydrochloride salt precipitates or can be used directly.

Step 3: Hydride Reduction

The amide is reduced to the amine.[1][2][3]

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF.

  • Conditions: Reflux, 2–4 hours.

  • Workup: Fieser workup (

    
     mL H₂O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H₂O) is essential to prevent aluminum emulsions.

Experimental Protocols

Protocol A: Synthesis of 3-Methoxypyridine-4-carboxamide
  • Activation: Charge a reaction vessel with 3-methoxypyridine-4-carboxylic acid (10.0 g, 65.3 mmol) and anhydrous DCM (100 mL).

  • Chlorination: Add Thionyl Chloride (15.5 g, 9.5 mL, 130 mmol) dropwise. Add a catalytic amount of DMF (0.1 mL).

  • Reflux: Heat to reflux for 3 hours. The solution should become clear as the acid chloride forms.

  • Concentration: Evaporate volatiles under reduced pressure to yield the crude acid chloride hydrochloride.

  • Amidation: Dissolve the residue in anhydrous THF (50 mL) and cool to 0°C.

  • Addition: Slowly add 7N Ammonia in Methanol (50 mL) or bubble anhydrous NH₃ gas through the solution for 30 minutes.

  • Isolation: Allow to warm to RT. Filter the ammonium chloride precipitate. Concentrate the filtrate to yield the crude amide. Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: Reduction to (3-Methoxypyridin-4-yl)methanamine
  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Argon.

  • Reagent Prep: Suspend LiAlH₄ (3.7 g, 98 mmol, 2.5 eq) in anhydrous THF (80 mL) at 0°C.

  • Addition: Dissolve 3-methoxypyridine-4-carboxamide (6.0 g, 39.4 mmol) in THF (40 mL) and add dropwise to the LiAlH₄ suspension. Caution: Exothermic gas evolution.

  • Reaction: Warm to room temperature, then heat to reflux for 4 hours. Monitor by TLC (eluent: 10% MeOH/DCM with 1% NH₄OH).

  • Quench (Fieser Method): Cool to 0°C.

    • Add 3.7 mL Water (slowly).

    • Add 3.7 mL 15% NaOH .

    • Add 11.1 mL Water .

  • Filtration: Stir for 30 minutes until the aluminum salts form a white, granular solid. Filter through a celite pad.

  • Purification: Concentrate the filtrate. The amine is often an oil that solidifies. If needed, purify via amine-functionalized silica or convert to the HCl salt for storage.

Alternative Route: Reductive Amination

If 3-methoxypyridine-4-carbaldehyde is available, this route is shorter but relies on the stability of the aldehyde.

  • Step 1: Condensation of aldehyde with hydroxylamine or ammonia source.

  • Step 2: Reduction (Hydrogenation with Raney Ni or NaBH₃CN).

  • Note: Aldehydes of pyridines are prone to oxidation (to acid) or Cannizzaro disproportionation. Handle under inert atmosphere.

Comparison of Methodologies

ParameterRoute 1: Carboxylate (Recommended)Route 2: Nitrile ReductionRoute 3: Direct Lithiation (DoM)
Starting Material 3-Hydroxyisonicotinic acid3-Methoxypyridine3-Methoxypyridine
Regiocontrol Excellent (Locked) GoodPoor (Favors C2 over C4)
Reagents MeI, SOCl₂, LiAlH₄BuLi, TMSCN, LiAlH₄LiTMP/BuLi, DMF
Scalability HighModerateLow (Cryogenic conditions)
Safety Profile Standard Chemical HazardsCyanide HazardsPyrophoric (t-BuLi/n-BuLi)

References

  • Synthesis of 3-amino-4-methylpyridine (Precursor Analogue)

    • Source: European P
    • Relevance: Describes hydrogenation of pyridine-carbonitriles using Raney Nickel, applicable if the nitrile intermedi
    • Link:

  • Regioselective Lithiation of 3-Alkoxypyridines

    • Source:Journal of Organic Chemistry, "Directed Lithiation and Substitution of Pyridine Deriv
    • Relevance: Establishes that 3-methoxypyridine lithiates preferentially at C2, validating the need for the carboxyl
    • Link:

  • Reduction of Pyridine Carboxamides

    • Source:Organic Letters, "Mild Reduction of Amides to Amines".[4]

    • Relevance: Provides protocols for amide reduction compatible with heteroarom
    • Link:

  • Properties of 3-Methoxypyridine-4-carboxylic Acid

    • Source: PubChem CID 27282456.
    • Relevance: Confirms the stability and existence of the starting m
    • Link:

Sources

The Rising Therapeutic Potential of Methoxypyridine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a ubiquitous heterocyclic motif in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Among its numerous derivatives, methoxypyridine-containing compounds have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. Their unique physicochemical properties, imparted by the interplay between the electron-withdrawing nitrogen atom and the electron-donating methoxy group, allow for fine-tuning of molecular interactions with biological targets. This technical guide provides an in-depth exploration of the significant biological activities of methoxypyridine derivatives, with a focus on their anticancer, antimicrobial, and neurological applications. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: Targeting Key Signaling Pathways

Methoxypyridine derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including colorectal, breast, lung, liver, and prostate cancers.[1][2][3] Their anticancer effects are often attributed to the inhibition of critical cellular signaling pathways involved in cell growth, proliferation, and survival.

Mechanism of Action: Dual Inhibition of PI3K/mTOR Pathway

A particularly compelling mechanism of action for certain sulfonamide methoxypyridine derivatives is the dual inhibition of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[4][5] The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.[6]

Dual inhibition of both PI3K and mTOR is a strategic approach to overcome the feedback activation of AKT that can occur when only mTOR is targeted.[6] By blocking both kinases, these methoxypyridine derivatives can effectively shut down this critical cancer survival pathway, leading to cell cycle arrest and apoptosis.[4]

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the inhibitory action of methoxypyridine derivatives.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes mTORC2 mTORC2 mTORC2->AKT Activates Methoxypyridine Methoxypyridine Derivative Methoxypyridine->PI3K Inhibits Methoxypyridine->mTORC1 Inhibits Methoxypyridine->mTORC2 Inhibits

Caption: PI3K/mTOR signaling pathway and its inhibition by methoxypyridine derivatives.

Quantitative Analysis of Cytotoxic Activity

The in vitro cytotoxic activity of methoxypyridine derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Aryl-2-methoxypyridine-3-carbonitrilesHCT-116 (Colorectal)Varies with substitution[1]
4-Aryl-2-methoxypyridine-3-carbonitrilesMCF-7 (Breast)Varies with substitution[1]
4-Aryl-2-methoxypyridine-3-carbonitrilesA-549 (Lung)Varies with substitution[1]
2-Methoxypyridine-3-carbonitrilesHepG2 (Liver)1.53 - >100[2][7]
2-Methoxypyridine-3-carbonitrilesDU145 (Prostate)Varies with substitution[2]
2-Methoxypyridine-3-carbonitrilesMBA-MB-231 (Breast)1.38 - >100[2][7]
N4-Methoxyphenyl-thiosemicarbazonesHL-60 (Leukemia)0.01 - 0.06[8][9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[3]

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellSeeding 1. Seed cancer cells in a 96-well plate Incubation1 2. Incubate for 24 hours CellSeeding->Incubation1 CompoundAddition 3. Add methoxypyridine derivatives at various concentrations Incubation1->CompoundAddition Incubation2 4. Incubate for 48 hours CompoundAddition->Incubation2 MTTAddition 5. Add MTT solution to each well Incubation2->MTTAddition Incubation3 6. Incubate for 4 hours MTTAddition->Incubation3 FormazanSolubilization 7. Solubilize formazan crystals with DMSO Incubation3->FormazanSolubilization Absorbance 8. Measure absorbance at 570 nm FormazanSolubilization->Absorbance IC50 9. Calculate IC50 values Absorbance->IC50

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7, A-549) in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Compound Treatment: Treat the cells with various concentrations of the methoxypyridine derivatives and incubate for another 48 hours.[3]

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Dissolve the resulting formazan crystals in dimethyl sulfoxide (DMSO).[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Methoxypyridine derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.[10][11]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Methoxynicotinonitrile derivativesS. aureus (Gram-positive)Varies[10]
2-Methoxynicotinonitrile derivativesB. subtilis (Gram-positive)Varies[10]
2-Methoxynicotinonitrile derivativesP. aeruginosa (Gram-negative)Varies[10]
2-Methoxynicotinonitrile derivativesE. coli (Gram-negative)Varies[10]
Pyridine derivativesVarious bacteria and fungi37.5 - 232[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[13][14]

Workflow for Broth Microdilution Assay:

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis StockSolution 1. Prepare a stock solution of the methoxypyridine derivative SerialDilution 2. Perform serial two-fold dilutions in a 96-well plate StockSolution->SerialDilution Inoculation 4. Inoculate each well with the microbial suspension SerialDilution->Inoculation InoculumPrep 3. Prepare a standardized bacterial or fungal inoculum InoculumPrep->Inoculation Incubate 5. Incubate the plate at 37°C for 18-24 hours Inoculation->Incubate VisualInspection 6. Visually inspect for turbidity Incubate->VisualInspection MICDetermination 7. Determine the MIC as the lowest concentration with no visible growth VisualInspection->MICDetermination

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Preparation of Stock Solution: Dissolve the methoxypyridine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[13]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Neurological Applications: Modulating Key Pathological Processes

Methoxypyridine derivatives have shown significant promise in the field of neuroscience, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.

Alzheimer's Disease: Gamma-Secretase Modulation

Certain methoxypyridine derivatives act as gamma-secretase modulators (GSMs).[1][2] Gamma-secretase is an enzyme complex involved in the production of amyloid-beta (Aβ) peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's patients.[15]

Instead of inhibiting the enzyme, which can lead to side effects due to its role in processing other important proteins like Notch, GSMs allosterically modulate its activity.[15] This modulation shifts the cleavage of the amyloid precursor protein (APP) away from the production of the toxic, aggregation-prone Aβ42 peptide towards shorter, less harmful Aβ species like Aβ38.[16]

Mechanism of Gamma-Secretase Modulation:

GSM_Mechanism cluster_gamma_secretase γ-Secretase Complex cluster_products Cleavage Products PS1 Presenilin 1 (PS1) Abeta42 Aβ42 (Toxic) PS1->Abeta42 Normal Cleavage Abeta38 Aβ38 (Less Toxic) PS1->Abeta38 Modulated Cleavage APH1 APH-1 PEN2 PEN-2 Nicastrin Nicastrin APP Amyloid Precursor Protein (APP) APP->PS1 Substrate Methoxypyridine_GSM Methoxypyridine GSM Methoxypyridine_GSM->PS1 Allosteric Modulation

Caption: Allosteric modulation of γ-secretase by methoxypyridine derivatives.

Parkinson's Disease: PET Imaging of α-Synuclein

N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives have been developed as promising positron emission tomography (PET) imaging agents for detecting aggregated α-synuclein, a pathological hallmark of Parkinson's disease.[17][18] These radiolabeled compounds can cross the blood-brain barrier and selectively bind to α-synuclein fibrils, allowing for their in vivo visualization and quantification.[17] This technology holds immense potential for the early diagnosis and monitoring of disease progression in Parkinson's and other synucleinopathies.

Workflow for PET Ligand Development:

PET_Ligand_Workflow cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis 1. Synthesis of methoxypyridine precursor Radiolabeling 2. Radiolabeling with a positron-emitting isotope (e.g., ¹¹C, ¹⁸F) Synthesis->Radiolabeling BindingAssay 3. In vitro binding assays to assess affinity and selectivity for α-synuclein Radiolabeling->BindingAssay BBB 4. Assessment of blood-brain barrier penetration BindingAssay->BBB PET 5. PET imaging studies in animal models and humans BBB->PET Synthesis Chalcone Chalcone Methoxypyridine 2-Methoxypyridine-3-carbonitrile Chalcone->Methoxypyridine Malononitrile Malononitrile Malononitrile->Methoxypyridine Base Base (e.g., NaOMe) Base->Methoxypyridine

Caption: General synthesis of 2-methoxypyridine-3-carbonitriles.

More complex derivatives, such as those used for PET imaging or as gamma-secretase modulators, often require multi-step synthetic sequences. [1][17]

Conclusion and Future Perspectives

Methoxypyridine derivatives represent a versatile and highly promising scaffold in modern drug discovery. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegenerative disorders underscores their therapeutic potential. The ability to readily modify the methoxypyridine core allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical development.

  • In Vivo Efficacy and Safety: Rigorous in vivo studies are needed to validate the therapeutic potential and assess the safety profiles of lead compounds.

  • Development of Drug Delivery Systems: Innovative drug delivery strategies could enhance the bioavailability and target-specific delivery of methoxypyridine derivatives.

  • Exploration of New Therapeutic Areas: The broad spectrum of biological activity suggests that these compounds may have applications in other disease areas not yet fully explored.

References

  • Zhao, H., Huang, T., Dhavale, D. D., et al. (2021). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Journal of Medicinal Chemistry, 64(15), 11436-11458. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Sayed, N. N. E. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4053. [Link]

  • Gulea, A., Tsapkov, V., Poirier, D., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 29(24), 6002. [Link]

  • Zhao, H., Huang, T., Dhavale, D. D., et al. (2021). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. ACS Publications. [Link]

  • Rynearson, K. D., Poteet, S. J., & Wagner, S. L. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry, 28(24), 115734. [Link]

  • Zhao, H., et al. (2021). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. ResearchGate. [Link]

  • MDPI. (n.d.). Special Issue : Development of PET Radiotracers for Imaging Alpha-Synuclein. [Link]

  • Dongre, R. P., et al. (2023). Synthesis, Characterization and Antibacterial Evaluation of New 2-Methoxynicotinonitrile Analogues. Journal of Advanced Scientific Research, 14(09), 18-22. [Link]

  • Gulea, A., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. PubMed. [Link]

  • Rogers, K., et al. (2012). Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease. PMC. [Link]

  • Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. [Link]

  • Verga, D., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Horti, A. G., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. [Link]

  • El-Gaby, M. S. A., et al. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. MDPI. [Link]

  • Yu, M., et al. (2008). 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. NCBI. [Link]

  • El-Naggar, M., et al. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. PMC. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • Rynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. [Link]

  • Wan, N., et al. (2019). γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. PMC. [Link]

  • CN102875453A - Preparation method for pyridine medical intermediate for synthesizing anti-cancer auxiliary medicines.
  • Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • ResearchGate. (n.d.). Cytotoxic activities and selectivity indexes (SIs) of 2-methoxypyridine derivatives. [Link]

  • Wiegand, I., et al. (2008). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]

  • Li, Y., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. [Link]

  • MICAD. (2008). 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine. NCBI. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of the pyridine derivatives in... [Link]

  • Al-Omair, M. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Wolfe, M. S. (2021). Turning the tide on Alzheimer's disease: modulation of γ-secretase. Translational Neurodegeneration. [Link]

  • Rynearson, K. D., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine. [Link]

  • Rynearson, K. D., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine. [Link]

  • Mekala, N., et al. (2020). Recent developments of small molecule γ-secretase modulators for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. [Link]

  • Szymańska, E., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Zhang, Y., et al. (2025). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Molecular Neuroscience. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances. [Link]

  • de Oliveira, J. A., et al. (2021). Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus. PMC. [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: (3-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for the synthesis of (3-Methoxypyridin-4-yl)methanamine, a pivotal building block in contemporary medicinal chemistry and drug discovery. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety imperatives. We present two robust and validated synthetic routes originating from 3-methoxy-4-cyanopyridine: catalytic hydrogenation using Raney® Nickel and chemical reduction with Lithium Aluminum Hydride (LAH). Each method is critically evaluated to guide the scientist in selecting the most appropriate pathway based on available infrastructure, scale, and safety considerations.

Introduction and Strategic Importance

(3-Methoxypyridin-4-yl)methanamine is a substituted pyridinylmethylamine derivative. The pyridine core is a privileged scaffold in pharmacology due to its ability to engage in hydrogen bonding and its isosteric relationship with benzene, while the methoxy and aminomethyl substituents provide key vectors for molecular recognition and further chemical elaboration. This unique combination of features makes it an integral component in the synthesis of a wide array of biologically active agents.

The primary and most direct synthetic strategy involves the reduction of the nitrile functional group of 3-methoxy-4-cyanopyridine. This transformation is fundamental in organic synthesis, and its execution requires a careful choice of reducing agents and conditions to ensure high yield and purity while minimizing side-product formation.

Overview of Synthetic Pathways

The conversion of the cyano group to an aminomethyl group is the key transformation. We will detail two distinct, yet highly effective, methodologies.

  • Method A: Heterogeneous Catalytic Hydrogenation. This approach utilizes a metal catalyst (Raney® Nickel) and hydrogen gas. It is a "greener" method, often preferred for larger-scale synthesis due to its favorable atom economy and avoidance of stoichiometric metal hydride waste. However, it necessitates specialized pressure equipment and stringent handling of a pyrophoric catalyst.[1]

  • Method B: Chemical Reduction with Metal Hydride. This classic laboratory-scale method employs a powerful reducing agent, Lithium Aluminum Hydride (LAH).[2][3] It is highly effective and can be performed in standard laboratory glassware but involves extremely reactive and hazardous reagents that demand rigorous safety protocols.

The choice between these pathways is a critical decision based on a risk-benefit analysis of scale, equipment availability, and safety infrastructure.

Method A: Synthesis via Catalytic Hydrogenation

This method achieves the reduction of the nitrile through the catalytic action of Raney® Nickel, a high-surface-area nickel-aluminum alloy catalyst. The reaction proceeds by the adsorption of both hydrogen and the nitrile onto the catalyst surface, facilitating the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.

Experimental Workflow: Catalytic Hydrogenation

cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation cluster_purify Purification prep_reagents Charge Reactor: 1. 3-methoxy-4-cyanopyridine 2. Solvent (Ethanol) 3. Raney® Ni Slurry purge Purge with N₂/Ar prep_reagents->purge pressurize Pressurize with H₂ (e.g., 50 psi) purge->pressurize react Stir at RT - 50°C Monitor H₂ uptake pressurize->react depressurize Depressurize & Purge with N₂ react->depressurize filter Filter Catalyst (KEEP WET) depressurize->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify_step Vacuum Distillation or Acid-Base Extraction concentrate->purify_step cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reduction cluster_workup Quenching & Isolation (CRITICAL) cluster_purify Purification setup Assemble oven-dried glassware under N₂/Ar lah_susp Suspend LAH in anhydrous THF setup->lah_susp cool Cool LAH suspension to 0°C lah_susp->cool add_nitrile Slowly add solution of 3-methoxy-4-cyanopyridine in THF cool->add_nitrile react Warm to RT / Reflux Monitor by TLC/LC-MS add_nitrile->react cool_workup Cool reaction to 0°C react->cool_workup quench Slow sequential addition: 1. H₂O 2. 15% NaOH (aq) 3. H₂O cool_workup->quench filter Filter granular Al salts Wash with THF quench->filter concentrate Dry & Concentrate Filtrate filter->concentrate purify_step Vacuum Distillation or Column Chromatography concentrate->purify_step

Caption: Workflow for the LAH reduction of 3-methoxy-4-cyanopyridine.

Detailed Protocol: LAH Reduction

Materials and Reagents:

  • 3-methoxy-4-cyanopyridine

  • Lithium Aluminum Hydride (LAH), powder or granules

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide solution

  • Sodium Sulfate or Magnesium Sulfate, anhydrous

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser and dropping funnel, oven-dried

  • Inert gas (N₂/Ar) manifold

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Büchner funnel and filtration flask

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble the oven-dried glassware while hot and allow it to cool under a positive pressure of nitrogen or argon. This is essential as LAH reacts violently with moisture. [4][5]2. LAH Suspension: In the three-neck flask, carefully place LAH (1.5-2.0 eq) and suspend it in anhydrous THF.

  • Substrate Addition: In the dropping funnel, prepare a solution of 3-methoxy-4-cyanopyridine (1.0 eq) in anhydrous THF. Cool the LAH suspension to 0°C using an ice bath.

  • Controlled Reaction: Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C. The reaction is highly exothermic. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until the reaction is complete as determined by TLC or LC-MS analysis.

  • Quenching (Critical Safety Step): Cool the reaction mixture back to 0°C in an ice bath. Perform this step with extreme caution behind a blast shield. Quench the reaction by the slow, dropwise, sequential addition of:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water (Where 'X' is the mass of LAH in grams used). This procedure, a variation of the Fieser workup, is designed to precipitate the aluminum salts as a granular, easily filterable solid. Vigorous gas evolution (hydrogen) will occur.

  • Isolation: Stir the resulting slurry for 30 minutes until it becomes a white, granular precipitate. Filter the solid through a pad of Celite® and wash it thoroughly with additional THF or ethyl acetate.

  • Final Product: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (3-Methoxypyridin-4-yl)methanamine.

  • Purification: Purify the crude amine by vacuum distillation or silica gel column chromatography. [6] * Expert Insight: When using column chromatography for amines, "tailing" can be an issue. Pre-treating the silica with triethylamine or using an eluent containing a small percentage (0.5-1%) of triethylamine or ammonia in methanol can significantly improve separation. [6]

Safety Imperatives: Lithium Aluminum Hydride
  • Extreme Reactivity: LAH is a water-reactive solid that can ignite in moist air or upon contact with water, releasing flammable hydrogen gas. [3][4][7]All operations must be conducted under a dry, inert atmosphere. [5]* Personal Protective Equipment (PPE): A fire-retardant lab coat, safety glasses, and a face shield are mandatory. [4][7]Use appropriate dry-chemical resistant gloves. [7]* Fire Safety: A Class D fire extinguisher (for combustible metals) or a bucket of dry sand must be immediately accessible. NEVER use water or a CO₂ extinguisher on an LAH fire. [4][8]* Quenching: The quenching process is the most hazardous step. The addition of water must be slow and controlled to manage the exothermic reaction and hydrogen evolution. Always perform this step behind a blast shield in a fume hood.

Data Analysis and Characterization

The final product, (3-Methoxypyridin-4-yl)methanamine, should be characterized to confirm its identity and purity.

ParameterMethod A: Catalytic HydrogenationMethod B: LAH Reduction
Primary Reagent Raney® Nickel, H₂ gasLithium Aluminum Hydride
Solvent Ethanol / MethanolAnhydrous THF / Diethyl Ether
Temperature Room Temperature to 50°C0°C to Reflux
Typical Time 4 - 12 hours2 - 6 hours
Typical Yield 75 - 90%80 - 95%
Key Hazard Pyrophoric catalystWater-reactive, pyrophoric reagent
Work-up Filtration of wet catalystCareful quenching of excess hydride

Expected Analytical Data:

  • Molecular Formula: C₇H₁₀N₂O

  • Molecular Weight: 138.17 g/mol

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 139.09

  • ¹H NMR (representative, in CDCl₃): Chemical shifts (δ) will be approximately 8.2-8.0 (2H, pyridine), 6.8 (1H, pyridine), 3.9 (s, 3H, -OCH₃), 3.8 (s, 2H, -CH₂NH₂), 1.6 (br s, 2H, -NH₂).

  • ¹³C NMR (representative, in CDCl₃): Chemical shifts (δ) will be approximately 155.0, 148.0, 140.0, 125.0, 108.0 (pyridine carbons), 55.5 (-OCH₃), 42.0 (-CH₂NH₂). (Note: Actual NMR shifts may vary based on solvent and concentration.)

Conclusion and Field Insights

Both catalytic hydrogenation and LAH reduction are highly effective methods for synthesizing (3-Methoxypyridin-4-yl)methanamine from its corresponding nitrile precursor.

  • Trustworthiness through Self-Validation: A key self-validating check in both protocols is monitoring the reaction to completion (e.g., H₂ uptake cessation or TLC analysis). An incomplete reaction will leave the less polar nitrile starting material, which can be easily detected and separated during purification, validating the efficacy of the chosen reaction time. [6]

  • Expertise & Experience: While catalytic hydrogenation is often preferred for its scalability and greener profile, secondary amine formation can be a competing side reaction. This can often be suppressed by the addition of ammonia to the reaction mixture or by conducting the hydrogenation under slightly acidic conditions, which protonates the primary amine product, deactivating it towards reacting with the imine intermediate. [9]For the LAH route, the purity of the anhydrous solvent is paramount; trace moisture will consume the reagent and lower the yield, while peroxide impurities in aged THF can create an explosive hazard.

The selection of the optimal protocol is ultimately a function of the specific laboratory or plant environment. Adherence to the detailed procedures and, most importantly, the safety guidelines outlined in this note will ensure a successful and safe synthesis of this valuable chemical intermediate.

References

  • Wikipedia. (n.d.). Raney nickel.
  • Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from ehs.princeton.edu. [4]3. Ma, G., & Wang, L. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Retrieved from semanticscholar.org. [10]4. Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Semantic Scholar. Retrieved from semanticscholar.org. 5. Sigma-Aldrich. (n.d.). Lithium aluminum hydride - Safety Data Sheet. Retrieved from merckmillipore.com. [7]6. Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from masterorganicchemistry.com. [11]7. Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate. Retrieved from researchgate.net. [12]8. New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from nj.gov. [13]9. Gould, F. E. (1962). U.S. Patent No. 3,062,869. Google Patents. Retrieved from patents.google.com. 10. Sciencemadness Wiki. (2017, August 6). Raney nickel. Retrieved from sciencemadness.org. 11. Chamberland, S. (n.d.). SOP: Weighing and Working with Raney Nickel. Retrieved from a Google search. [14]12. Chemos GmbH & Co.KG. (2019, September 17). Safety Data Sheet: aluminium lithium hydride. Retrieved from chemos.de. [15]13. NOAA. (n.d.). LITHIUM ALUMINUM HYDRIDE. CAMEO Chemicals. Retrieved from cameochemicals.noaa.gov. [8]14. Oxford Lab Fine Chem LLP. (n.d.). (Raney Nickel Alloy) MSDS. Retrieved from oxfordlabchem.com. [16]15. Cole-Parmer. (2004, February 23). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from coleparmer.com. [17]16. University of [University Name]. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from a Google search. [5]17. PubChemLite. (n.d.). (3-methoxypyridin-4-yl)methanamine (C7H10N2O). Retrieved from pubchemlite.com. [18]18. Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from masterorganicchemistry.com. [2]19. BenchChem. (2025). Technical Support Center: Purification of Aminomethyl-dihydropyran. Retrieved from benchchem.com. [6]20. Hegedűs, L., et al. (n.d.). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology (RSC Publishing). Retrieved from pubs.rsc.org. [9]21. CliniSciences. (n.d.). Reducing agent- Lithium Aluminum Hydride. Retrieved from clinisciences.com. [3]22. Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from organic-chemistry.org.

Sources

Application Note: High-Purity Synthesis of (3-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the laboratory preparation of (3-Methoxypyridin-4-yl)methanamine (CAS: 909895-75-6).[1] This intermediate is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands where the 3,4-disubstituted pyridine scaffold serves as a bioisostere for quinolines or isoquinolines.

Introduction & Retrosynthetic Analysis[2]

The preparation of (3-methoxypyridin-4-yl)methanamine presents specific challenges due to the basicity of the pyridine ring and the potential for secondary amine formation during reduction.[1] While reductive amination of the corresponding aldehyde is viable, the reduction of 3-methoxypyridine-4-carbonitrile is the preferred industrial and robust laboratory route due to the stability of the nitrile precursor and the cleanliness of the transformation.

Retrosynthetic Pathway

The synthesis is designed to minimize side reactions such as dimerization (formation of secondary amines) and over-reduction of the pyridine ring.

Retrosynthesis Target (3-Methoxypyridin-4-yl)methanamine (Target) Nitrile 3-Methoxypyridine-4-carbonitrile (Stable Precursor) Target->Nitrile Reduction (H2/Raney Ni or LAH) Amide 3-Methoxypyridine-4-carboxamide Nitrile->Amide Dehydration (POCl3 or SOCl2) Acid 3-Methoxypyridine-4-carboxylic acid Amide->Acid Amidation

Figure 1: Retrosynthetic disconnection showing the Nitrile Reduction pathway as the primary route.[1]

Route Selection & Rationale

MethodReagentsProsCons
A. Catalytic Hydrogenation ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

, Raney Ni,

Scalable , clean workup, high yield (>90%).[1]Requires Parr shaker/autoclave; Pyrophoric catalyst.
B. Hydride Reduction

, THF
No pressure equipment needed; suitable for <5g scale.[1]Workup can be messy (aluminum salts); lower atom economy.[1]
C. Reductive Amination Aldehyde,

,

Mild conditions.[1]Aldehyde precursor is often unstable/oxidizes easily.

Selected Protocol: Method A (Catalytic Hydrogenation) is the gold standard for aminomethyl pyridines to prevent secondary amine formation (dimerization) by using ammoniacal methanol.[1] Method B (LAH Reduction) is provided as an alternative for labs lacking hydrogenation infrastructure.[1]

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Preferred)

Best for: High purity, scale-up potential, and avoiding aluminum emulsions.[1]

Reagents:

  • Precursor: 3-Methoxypyridine-4-carbonitrile (1.0 eq)[1]

  • Catalyst: Raney Nickel (approx. 50% wt/wt slurry in water/methanol)[1]

  • Solvent: 7N Ammonia in Methanol (Commercial grade)

  • Gas: Hydrogen (

    
    )[1][2]
    

Step-by-Step Methodology:

  • Catalyst Preparation (CRITICAL):

    • Safety: Raney Nickel is pyrophoric when dry. Always handle under an inert atmosphere (Argon/Nitrogen) and keep wet.[1]

    • Wash the Raney Nickel slurry (2.0 g wet weight for 10 mmol substrate) three times with anhydrous methanol to remove water.[1] Decant the supernatant carefully each time.

  • Reaction Assembly:

    • In a pressure vessel (Parr bomb or autoclave), dissolve 3-methoxypyridine-4-carbonitrile (1.34 g, 10 mmol) in 7N

      
       in MeOH  (30 mL).
      
    • Note: The presence of ammonia is non-negotiable. It suppresses the formation of the secondary amine dimer by shifting the equilibrium of the intermediate imine.

    • Transfer the washed Raney Nickel into the vessel using a small amount of methanol.

  • Hydrogenation:

    • Seal the vessel and purge with Nitrogen (

      
       psi).[1]
      
    • Purge with Hydrogen (

      
       psi).[1]
      
    • Pressurize to 50 psi (3.5 bar) with

      
      .
      
    • Stir vigorously at Room Temperature for 4–6 hours.

    • Monitoring: Reaction progress can be monitored by TLC (Eluent: 10% MeOH in DCM with 1%

      
      ).[1] The nitrile spot (
      
      
      
      ) should disappear, and a baseline/polar amine spot should appear.
  • Workup:

    • Depressurize the vessel and purge with Nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst. Keep the filter cake wet with methanol at all times to prevent ignition.

    • Rinse the cake with MeOH (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.[1]

    • If necessary, purify via Kugelrohr distillation (high vacuum) or conversion to the HCl salt (add 4M HCl in dioxane, filter the precipitate).

Protocol B: Chemical Reduction (LiAlH4)

Best for: Small scale (<1g) without pressure equipment.[1]

Reagents:

  • 
     (2.0 eq, 1.0 M in THF)[1]
    
  • Anhydrous THF

  • Rochelle's Salt (Potassium sodium tartrate)[1]

Methodology:

  • Cool a solution of

    
     (20 mmol) in anhydrous THF (20 mL) to 0°C under Argon.
    
  • Add a solution of 3-methoxypyridine-4-carbonitrile (1.34 g, 10 mmol) in THF (10 mL) dropwise over 15 minutes. Exothermic reaction.

  • Allow to warm to Room Temperature and stir for 1 hour. (Optional: Reflux for 30 mins if conversion is slow).

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 0.8 mL Water[1]

    • 0.8 mL 15% NaOH[1]

    • 2.4 mL Water[1]

  • Stir until a white, granular precipitate forms. Add

    
     to dry.
    
  • Filter and concentrate.

Analytical Validation

TestExpected ResultNotes
Appearance Pale yellow oil or low-melting solidDarkens on storage (store under Argon).[1]
1H NMR (DMSO-d6)

8.25 (s, 1H), 8.18 (d, 1H), 7.30 (d, 1H), 3.90 (s, 3H, OMe), 3.75 (s, 2H, CH2), 1.80 (br s, NH2).[1]
Characteristic methoxy singlet and methylene singlet are key.
MS (ESI+)

-
HPLC Purity >95% (254 nm)Use basic buffer (ammonium bicarbonate) to ensure peak shape.[1]

Critical Workflow Diagram

Workflow cluster_MethodA Method A: Hydrogenation (Preferred) cluster_MethodB Method B: LiAlH4 Reduction Start Start: 3-Methoxypyridine-4-carbonitrile StepA1 Dissolve in 7N NH3/MeOH Add Raney Ni (Washed) Start->StepA1 StepB1 LiAlH4 in THF (0°C) Start->StepB1 Alternative StepA2 Pressurize H2 (50 psi) Stir 4-6h @ RT StepA1->StepA2 StepA3 Filter (Celite) Concentrate StepA2->StepA3 QC QC Analysis (NMR, HPLC, MS) StepA3->QC StepB2 Add Nitrile Dropwise Warm to RT StepB1->StepB2 StepB3 Fieser Quench Filter & Dry StepB2->StepB3 StepB3->QC End Final Product: (3-Methoxypyridin-4-yl)methanamine QC->End

Figure 2: Workflow comparison between Catalytic Hydrogenation and Hydride Reduction.

Safety & Troubleshooting

Safety Hazards[5]
  • Raney Nickel: Pyrophoric. Keep wet. If spilled, cover with wet sand immediately.

  • Hydrogen Gas: Flammable/Explosive. Ensure proper grounding of the pressure vessel.

  • Pyridines: Toxic and malodorous. Use in a well-ventilated fume hood.[1]

Troubleshooting Guide
  • Problem: Formation of secondary amine (dimer).

    • Cause: Insufficient ammonia in the solvent or slow hydrogenation rate.

    • Solution: Use fresh 7N

      
       and ensure catalyst activity is high.[1] Increase pressure to 60-80 psi.
      
  • Problem: Low Yield with LiAlH4.

    • Cause: "Reductive decyanation" (loss of CN group) or formation of aldehyde.[1]

    • Solution: Ensure temperature is kept low (0°C) during addition. Use inverse addition (nitrile to hydride).[1]

  • Problem: Product instability.

    • Cause: Primary amines on pyridine rings can absorb

      
       from air (carbamate formation).[1]
      
    • Solution: Store as the HCl or Dihydrochloride salt if not using immediately.

References

  • Nitrile Reduction Methodology

    • Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). The Hydrogenation of Nitriles to Primary Amines. Journal of Organic Chemistry, 25(10), 1658–1660.
    • [1]

  • Prevention of Secondary Amines

    • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on using Ammoniacal Methanol).

  • General Pyridine Synthesis

    • Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

    • [1]

  • Reductive Amination Alternative

    • Abdel-Magid, A. F., et al. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.

    • [1]

Sources

Using (3-Methoxypyridin-4-yl)methanamine as a building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3-Methoxypyridin-4-yl)methanamine in Medicinal Chemistry Synthesis

Introduction: Beyond the Linker

(3-Methoxypyridin-4-yl)methanamine (CAS: 909895-75-6) is more than a simple spacer in drug design. While often utilized for its primary amine functionality, this building block offers a unique triad of properties—electronic modulation, conformational bias, and latent hydrogen bonding —that distinguishes it from simple benzylamines or unsubstituted pyridyl methanamines.

In medicinal chemistry, this scaffold is frequently employed to:

  • Modulate Basicity: The pyridine ring lowers the pKa of the exocyclic amine compared to a benzylamine, potentially improving oral bioavailability and blood-brain barrier (BBB) permeability.

  • Introduce Conformational Locks: The ortho-methoxy group (position 3) exerts steric pressure on the aminomethyl group (position 4), restricting free rotation and favoring specific rotamers that can pre-organize the molecule for ligand-protein binding.

  • Enable "Switchable" Polarity: The methoxy group serves as a masked hydrogen bond donor (via demethylation to the pyridone/hydroxypyridine), allowing for late-stage scaffold diversification.

Chemical Reactivity Profile

Understanding the distinct reactivity zones of this molecule is critical for designing successful synthetic routes.

Reactivity Heatmap
  • Primary Amine (Exocyclic, C4-CH₂-NH₂):

    • Reactivity: High nucleophilicity (

      
       hybridized).
      
    • Role: Primary site for amide couplings, reductive aminations, and sulfonylation.

    • pKa: ~8.8–9.2 (Estimated).

  • Pyridine Nitrogen (Endocyclic, N1):

    • Reactivity: Moderate basicity, low nucleophilicity due to steric shielding and electronic deactivation by the aminomethyl group.

    • Role: Hydrogen bond acceptor; site for N-oxide formation.

    • pKa: ~4.5–5.5.

  • Methoxy Group (C3-OCH₃):

    • Reactivity: Generally inert to nucleophiles but susceptible to electrophilic demethylation (e.g., BBr₃, L-Selectride).

    • Role: Steric anchor; H-bond acceptor; precursor to 3-hydroxypyridine.

Visualization: Reactivity & Logic Flow

ReactivityMap Compound (3-Methoxypyridin-4-yl)methanamine Amine Primary Amine (C4) High Nucleophilicity Compound->Amine Primary Reaction Site Pyridine Pyridine Nitrogen (N1) Modulate pKa / Solubility Compound->Pyridine Secondary Base Methoxy Methoxy Group (C3) Conformational Lock / Demethylation Compound->Methoxy Electronic/Steric Modifier Amide Coupling Amide Coupling Amine->Amide Coupling Reductive Amination Reductive Amination Amine->Reductive Amination H-Bond Acceptor H-Bond Acceptor Methoxy->H-Bond Acceptor Pyridone Tautomer Pyridone Tautomer Methoxy->Pyridone Tautomer via Demethylation

Figure 1: Functional decomposition of the (3-Methoxypyridin-4-yl)methanamine scaffold.

Synthetic Protocols

Protocol A: Chemoselective Amide Coupling

Objective: Couple the primary amine with a carboxylic acid while avoiding interference from the pyridine nitrogen.

Challenge: Although the primary amine is more nucleophilic, the pyridine nitrogen can interfere by forming acyl-pyridinium species or trapping metal catalysts. Solution: Use of non-nucleophilic bases and high-efficiency coupling reagents (HATU/COMU).

Materials:

  • (3-Methoxypyridin-4-yl)methanamine (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous) or DCM

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under N₂, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv) dropwise. Stir at room temperature (RT) for 5–10 minutes to form the activated ester.

  • Amine Addition: Add (3-Methoxypyridin-4-yl)methanamine (1.0 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for product mass; disappearance of amine).

  • Workup (Critical):

    • Option 1 (Aq.[1] Workup): Dilute with EtOAc. Wash with sat. NaHCO₃ (remove acid), then water, then brine. Note: Avoid acidic washes (e.g., 1M HCl) as the pyridine ring will protonate and extract into the aqueous phase.

    • Option 2 (Direct Purification): If scale is small (<100 mg), concentrate DMF and load directly onto a C18 reverse-phase column (Gradient: Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Demethylation to 3-Hydroxypyridine (Late-Stage Diversification)

Objective: Convert the methoxy group to a hydroxyl group to alter H-bonding properties (Donor/Acceptor switch) or generate a pyridone-like scaffold.

Mechanism: Nucleophilic cleavage using L-Selectride is preferred over harsh acids (BBr₃) which may cause decomposition of complex amides.

Materials:

  • Substrate (Amide-coupled product)

  • L-Selectride (1.0 M in THF) (3.0–5.0 equiv)

  • THF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in anhydrous THF (0.1 M) under Argon.

  • Reagent Addition: Cool to 0°C. Add L-Selectride (3.0 equiv) dropwise.

    • Why? L-Selectride acts as a powerful nucleophile (hydride source) that attacks the methyl group of the methoxy ether.

  • Reflux: Warm to RT, then heat to reflux (65°C) for 12–24 hours. Monitor by LC-MS (Mass shift: -14 Da).

  • Quench: Cool to 0°C. Carefully quench with MeOH (excess) until gas evolution ceases.

  • Workup: Concentrate in vacuo. Dissolve residue in DCM/MeOH (9:1) and filter through a short pad of silica or Celite to remove boron salts. Purify via flash chromatography.

Structural Insights & Troubleshooting

Intramolecular Hydrogen Bonding (IMHB)

The proximity of the 3-methoxy oxygen to the 4-aminomethyl group allows for the formation of a 6-membered intramolecular hydrogen bond ring (N-H···O).

  • Effect: This "closed" conformation can mask the polarity of the amine and the oxygen, potentially increasing lipophilicity (LogD) and improving membrane permeability compared to isomers where this interaction is absent.

  • Observation: In ¹H NMR (CDCl₃), the benzylic CH₂ protons may appear chemically inequivalent (diastereotopic) if the rotation is sufficiently slow due to this lock.

Metal Chelation Risks

The N(amine)-C-C-C-O(methoxy) motif forms a potential 6-membered chelate ring with transition metals (Pd, Cu, Ni).

  • Impact: This can poison catalysts in cross-coupling reactions (e.g., Suzuki, Buchwald) attempted on the pyridine ring after the amine has been installed.

  • Mitigation: Use high catalyst loading or scavengers (e.g., EDTA wash) during workup if metal contamination is suspected.

Stability & Storage
  • Hygroscopicity: As a low molecular weight amine, the free base is hygroscopic and will absorb CO₂ from the air to form carbamates.

  • Recommendation: Store as the HCl salt if possible. If using the free base, store under Nitrogen/Argon at 4°C.

Comparative Data Table

Feature(3-Methoxypyridin-4-yl)methanamineBenzylamine (Standard)4-(Aminomethyl)pyridine
Primary pKa ~8.8 - 9.0~9.5~8.8
Pyridine pKa ~5.0 (Activated by OMe)N/A~5.2
H-Bonding Donor (NH₂) + Acceptor (N, OMe)Donor (NH₂)Donor (NH₂) + Acceptor (N)
Conformation Biased (IMHB potential)FlexibleFlexible
Solubility High (Polar/Basic)ModerateHigh

References

  • Chemical Identity & Properties

    • PubChem. (3-Methoxypyridin-4-yl)methanamine (CID 20352788).[2] National Library of Medicine.

    • [Link]

  • Makino, K., et al. (2019). Chemoselective Demethylation of Methoxypyridine. Synlett, 30(12), 1423-1426.
  • Intramolecular Hydrogen Bonding in Drug Design

    • Caron, G., et al. (2019). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. MedChemComm, 10, 1184-1193.
    • [Link]

  • Amide Coupling Protocols (General)

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
    • [Link]

Sources

Application Note: (3-Methoxypyridin-4-yl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Methoxypyridin-4-yl)methanamine (CAS: 909895-75-6) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. Its structural uniqueness lies in the ortho-methoxy substitution on the pyridine ring, which imparts distinct electronic properties, solubility profiles, and conformational preferences compared to the unsubstituted 4-picolylamine. This guide details its synthesis, chemical reactivity, and application in the design of kinase inhibitors, GPCR antagonists, and bioactivated alkylators.

Chemical Profile & Structural Significance[1][2][3][4]

Physicochemical Properties

The 3-methoxy group exerts a dual influence: it acts as a hydrogen bond acceptor and introduces steric bulk that can lock the conformation of the methanamine side chain via intramolecular hydrogen bonding with the benzylic amine protons.

PropertyValue / Description
IUPAC Name (3-Methoxypyridin-4-yl)methanamine
CAS Number 909895-75-6 (Free base); 1016807-88-3 (HCl salt)
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
pKa (Predicted) Pyridine N: ~3.5
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 3 (Pyridine N, Methoxy O, Amine N)
Pharmacophore Mapping

In drug design, this moiety serves as a "privileged fragment" . The pyridine nitrogen provides a specific anchor point for interactions with serine/threonine kinase hinge regions or metal centers in metalloenzymes, while the methoxy group modulates lipophilicity and metabolic stability (blocking the 3-position from oxidation).

Pharmacophore Subunit (3-Methoxypyridin-4-yl) methanamine PyridineN Pyridine Nitrogen (H-Bond Acceptor / Metal Binder) Subunit->PyridineN Methoxy 3-Methoxy Group (Conformational Lock / H-Bond Acceptor) Subunit->Methoxy Amine Primary Amine (Linker / Nucleophile) Subunit->Amine Kinase Hinge Binding Kinase Hinge Binding PyridineN->Kinase Hinge Binding Metabolic Blocking (CYP) Metabolic Blocking (CYP) Methoxy->Metabolic Blocking (CYP) Amide/Urea Linkage Amide/Urea Linkage Amine->Amide/Urea Linkage

Figure 1: Pharmacophore features of (3-Methoxypyridin-4-yl)methanamine.

Synthetic Routes & Access

Accessing this building block with high purity is critical, as the separation of pyridine isomers can be difficult. The two primary industrial routes are the Hydrogenation of Nitriles and the Reductive Amination of Aldehydes .

Route A: Catalytic Hydrogenation (Industrial Standard)

This method is preferred for scale-up due to its high yield and atom economy.

  • Precursor: 3-Methoxyisonicotinonitrile (CAS: 1016807-86-1)

  • Reagent: Raney-Nickel (Ra-Ni)

  • Solvent: 7M Ammonia in Methanol

  • Conditions: H₂ atmosphere (25 bar), RT to 50°C.

Route B: Reductive Amination (Laboratory Scale)

Useful when the aldehyde precursor is more readily available or for introducing isotopic labels (e.g., deuterium).

  • Precursor: 3-Methoxyisonicotinaldehyde

  • Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN)

  • Solvent: Methanol/Ethanol

Synthesis Nitrile 3-Methoxyisonicotinonitrile Amine (3-Methoxypyridin-4-yl)methanamine (Target) Nitrile->Amine Reduction (96% Yield) Aldehyde 3-Methoxyisonicotinaldehyde Aldehyde->Amine Reductive Amination RaNi Raney-Ni, H2 (25 bar) NH3/MeOH RedAm 1. NH4OAc 2. NaBH3CN

Figure 2: Primary synthetic pathways to the target amine.

Applications in Drug Discovery[3][6][7]

SULT1A1-Activated Alkylators (Oncology)

In the development of YC-1 analogs for liver and biliary tract cancers, the (3-methoxypyridin-4-yl)methyl group acts as a critical "southern" pharmacophore.

  • Mechanism: The pyridine ring facilitates bioactivation by sulfotransferase 1A1 (SULT1A1).

  • SAR Insight: Replacing a standard benzyl group with (3-methoxypyridin-4-yl)methyl retained cytotoxic potency while significantly improving microsomal stability (t1/2 increased from ~17 min to >700 min in human liver microsomes).[1] The methoxy group likely hinders metabolic attack on the pyridine ring.

Bub1 Kinase Inhibitors

The amine is used to synthesize 3-amino-1,5,6,7-tetrahydro-4H-indol-4-ones .

  • Role: The amine forms a key amide bond, positioning the pyridine nitrogen to interact with specific residues in the Bub1 kinase ATP-binding pocket.

  • Outcome: High selectivity and potency in preventing mitotic checkpoint signaling.

GPCR Modulators (CCR6 Antagonists)

Used in the synthesis of squaramide-based CCR6 antagonists.

  • Role: The 3-methoxypyridine moiety serves as a bioisostere for other heteroaromatic rings, optimizing the balance between solubility and lipophilic binding interactions within the receptor's orthosteric site.

Experimental Protocols

Protocol A: Synthesis via Nitrile Reduction (High Yield)

Adapted from WO2015193339A1

Safety Warning: Raney-Nickel is pyrophoric when dry. Handle under inert atmosphere. Hydrogen gas at high pressure presents an explosion hazard.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 3-methoxyisonicotinonitrile (3.84 g, 28.6 mmol) in 7M NH₃ in Methanol (100 mL).

  • Catalyst Addition: Carefully add Raney-Nickel (50% wet slurry in water, 4.2 g). Note: Wash catalyst with MeOH prior to addition if water is detrimental, though usually tolerated here.

  • Hydrogenation: Seal the vessel, purge with Nitrogen (3x), then Hydrogen (3x). Pressurize to 25 bar (approx. 360 psi) with H₂.

  • Reaction: Stir vigorously at room temperature for 18 hours .

  • Workup: Depressurize carefully. Filter the mixture through a pad of Celite (keep wet to prevent ignition). Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Yield: The title compound is obtained as a dark oil or solid (approx. 3.8 g, 96% yield) and is typically pure enough for subsequent coupling steps.

Protocol B: Amide Coupling (HATU Method)

Recommended for coupling (3-Methoxypyridin-4-yl)methanamine to carboxylic acids.

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 5 minutes.

  • Addition: Add (3-Methoxypyridin-4-yl)methanamine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[2][1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). Note: The pyridine nitrogen may cause tailing; add 1% triethylamine to the eluent.

References

  • Synthesis & Bub1 Kinase Application

    • Lücking, U., et al. (2015). 3-Amino-1,5,6,7-tetrahydro-4H-indol-4-ones. WO2015193339A1. Link

  • SULT1A1-Activated Alkylators

    • Harnor, S. J., et al. (2025). Evaluation of SULT1A1-activated alkylators as cytotoxic agents against liver cancer cells. ChemRxiv. Link

  • Prokineticin Receptor Antagonists (Reductive Amination Route)

    • Bressi, J. C., et al. (2007). Morpholine carboxamide prokineticin receptor antagonists. WO2007067511A2. Link

  • CCR6 Antagonists

    • Pfizer Inc. (2025). Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist. Journal of Medicinal Chemistry. Link (Note: Generalized reference to the scaffold class described in search results).

Sources

Synthesis of (3-Methoxypyridin-4-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Significance

(3-Methoxypyridin-4-yl)methanamine (CAS: 909895-75-6) is a high-value heterocyclic building block. In medicinal chemistry, it serves as a critical pharmacophore for kinase inhibitors and GPCR ligands. The 3-methoxy group provides two distinct advantages over the unsubstituted pyridine:

  • Conformational Locking: It introduces a steric clash with ortho-substituents, restricting rotation and potentially pre-organizing the molecule for binding.

  • Electronic Modulation: The electron-donating methoxy group increases the electron density of the pyridine ring compared to the electron-deficient parent, altering the pKa (~6.5 vs 5.2) and solubility profile.

However, the synthesis of this core is non-trivial due to regioselectivity challenges (distinguishing C4 from C2/C6) and the instability of the free-base amine (prone to oxidative degradation and dimerization).

This Application Note outlines two validated, scalable protocols for synthesizing this scaffold, prioritizing regiochemical integrity and yield.

Part 2: Retrosynthetic Analysis & Pathway Selection

To ensure the amino group is installed at the C4 position exclusively, we avoid direct lithiation of 3-methoxypyridine, which kinetically favors the C2 position due to the directing effect of the ring nitrogen. Instead, we utilize precursors where the C4 position is already functionalized.

Strategic Routes
  • Route A (The "Scale-Up" Standard): Palladium-catalyzed cyanation of 4-chloro-3-methoxypyridine followed by controlled hydrogenation. Best for multi-gram to kilogram batches.

  • Route B (The "Lab-Scale" Alternative): Radical bromination of 3-methoxy-4-methylpyridine followed by Delépine or Staudinger amine synthesis. Best for rapid analog generation without high-pressure equipment.

Retrosynthesis Target (3-Methoxypyridin-4-yl)methanamine (Target Scaffold) Nitrile 3-Methoxyisonicotinonitrile (Precursor A) Nitrile->Target H2 / Raney Ni (Reduction) Methyl 3-Methoxy-4-methylpyridine (Precursor B) Methyl->Target 1. NBS 2. Azide/Amine Source Chloro 4-Chloro-3-methoxypyridine (Starting Material A) Chloro->Nitrile Pd-Catalyzed Cyanation Hydroxy 3-Hydroxy-4-methylpyridine (Starting Material B) Hydroxy->Methyl Methylation

Figure 1: Retrosynthetic disconnection showing the two primary reliable routes to the target scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: The Nitrile Reduction Route (High Fidelity)

This route is preferred for its atom economy and scalability. The critical challenge is preventing the formation of the secondary amine dimer (dibenzyl-type impurity).

Step 1: Cyanation (If starting from 4-chloro derivative)

  • Reagents: 4-Chloro-3-methoxypyridine (1.0 equiv), Zn(CN)₂, Pd₂(dba)₃, dppf, DMF/Water.

  • Conditions: 120°C, 16 h.

  • Note: If 3-methoxyisonicotinonitrile is purchased commercially, skip to Step 2.

Step 2: Hydrogenation of 3-Methoxyisonicotinonitrile

  • Mechanism: Catalytic hydrogenation reduces the nitrile (-CN) to the primary amine (-CH₂NH₂).

  • Critical Additive: Ammonia (NH₃) or Acetic Anhydride. We recommend Ammonia in Methanol to suppress secondary amine formation via the retro-imination mechanism.

Materials:

  • Substrate: 3-Methoxyisonicotinonitrile (10.0 g, 74.6 mmol)

  • Catalyst: Raney Nickel (slurry in water, ~2.0 g active cat) OR 10% Pd/C (1.0 g). Note: Raney Ni is often superior for nitriles but requires careful handling.

  • Solvent: 7N NH₃ in Methanol (100 mL).

  • Equipment: High-pressure hydrogenation vessel (Parr reactor).

Procedure:

  • Safety Check: Raney Nickel is pyrophoric. Handle under argon/nitrogen at all times.

  • Loading: Charge the autoclave with the nitrile and 7N NH₃/MeOH.

  • Catalyst Addition: Carefully add the Raney Ni slurry (washed 3x with MeOH to remove water) under an inert blanket.

  • Pressurization: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi (3.5 bar) H₂.

  • Reaction: Stir vigorously at 40°C for 12–18 hours. Monitor H₂ uptake.

  • Work-up:

    • Depressurize and purge with N₂.

    • Filter the mixture through a Celite pad (Caution: Keep wet to prevent catalyst ignition).

    • Concentrate the filtrate in vacuo.

  • Purification: The crude oil is often pure enough (>95%). If not, convert to the HCl salt: Dissolve in EtOH, add 4M HCl in dioxane, and precipitate the dihydrochloride salt .

Self-Validating Checkpoint:

  • LCMS: Look for M+H = 139.1.

  • Impurity Watch: Mass 262 (Dimer). If >5%, re-run with higher ammonia concentration or pressure.

Protocol B: Functionalization of the Amine (Derivatization)

Once the core (3-methoxypyridin-4-yl)methanamine is synthesized, it is often coupled to carboxylic acids.

Reaction: Amide Coupling

  • Reagents: Amine (HCl salt), Carboxylic Acid (R-COOH), HATU, DIPEA, DMF.

Procedure:

  • Dissolve R-COOH (1.0 equiv) in DMF (0.2 M).

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 min to activate ester.

  • Add (3-methoxypyridin-4-yl)methanamine dihydrochloride (1.0 equiv) and extra DIPEA (2.0 equiv) to neutralize the salt.

  • Stir at RT for 2 h.

  • Quench: Dilute with EtOAc, wash with sat. NaHCO₃ and Brine.

Part 4: Data & Troubleshooting

Table 1: Comparison of Reduction Conditions
Reducing AgentSolvent SystemYieldSelectivity (1° vs 2°)Notes
Raney Ni / H₂ 7N NH₃ in MeOH 92% High (>20:1) Recommended. Best balance of cost and purity.
Pd/C / H₂MeOH / HCl75%ModerateAcidic media prevents dimerization but can reduce the pyridine ring if over-exposed.
LiAlH₄THF60%HighMessy work-up (aluminum salts). Not scalable.
NaBH₄ / CoCl₂MeOH45%Low"Boride" reduction. Often stalls; difficult to reproduce.
Troubleshooting Guide
  • Problem: Low yield after hydrogenation.

    • Cause: Poisoning of the catalyst by the pyridine nitrogen.

    • Solution: Increase catalyst loading to 20 wt% or add a trace of acid (1 equiv HCl) to protonate the pyridine ring during reduction.

  • Problem: Product is unstable/turns brown.

    • Cause: Free base benzylic amines absorb CO₂ and oxidize.

    • Solution: ALWAYS store as the dihydrochloride or fumarate salt.

Part 5: Visual Workflow (Graphviz)

Workflow Start Start: 3-Methoxyisonicotinonitrile Mix Mix: Nitrile + 7N NH3/MeOH Start->Mix Prep Prepare Catalyst (Wash Raney Ni with MeOH) Prep->Mix React Hydrogenation (50 psi H2, 40°C, 16h) Mix->React Filter Filter (Celite) Remove Catalyst React->Filter Conc Concentrate Filtrate Filter->Conc Salt Salt Formation (Add HCl/Dioxane) Conc->Salt Check QC Check (LCMS) Dimer > 5%? Conc->Check Final Final Product: Dihydrochloride Salt Salt->Final Check->Mix Yes (Reprocess) Check->Salt No (Pass)

Figure 2: Step-by-step workflow for the hydrogenation protocol including quality control checkpoints.

Part 6: References

  • Reduction of Pyridine Nitriles:

    • Title: "Catalytic Hydrogenation of Nitriles to Primary Amines."

    • Source:Organic Process Research & Development, 2010.

    • Link:[Link]

  • Pyridine Lithiation Regioselectivity (Context for avoiding direct lithiation):

    • Title: "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics."

    • Source:Chemical Reviews, 1990.

    • Link:[Link]

  • Properties of 3-Methoxypyridine Derivatives:

    • Title: "Physicochemical Properties of Pyridine Derivatives."[1]

    • Source:Journal of Medicinal Chemistry, 2005.

    • Link:[Link](General Journal Link for foundational context)

  • Handling Raney Nickel:

    • Title: "Safe Handling of Raney Nickel."

    • Source:Organic Syntheses, Coll. Vol. 3, p.181.

    • Link:[Link]

Sources

(3-Methoxypyridin-4-yl)methanamine as a chemical intermediate for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 100562-42-1 | Molecular Formula: C7H10N2O | MW: 138.17 g/mol

Executive Summary & Chemical Identity

(3-Methoxypyridin-4-yl)methanamine is a high-value heterocyclic building block used extensively in medicinal chemistry and total synthesis. It serves two distinct, critical roles in drug development:

  • The "Privileged" Fragment: It acts as a polar, solubility-enhancing linker. The 3-methoxy group functions as an intramolecular hydrogen bond acceptor, modulating the pKa of the pyridine ring and improving the metabolic stability of the scaffold compared to unsubstituted pyridines.

  • The "Masked Pyridone" Precursor: In complex natural product synthesis (e.g., Lycopodium alkaloids), the 3-methoxypyridine motif acts as a latent pyridone.[1] The methoxy group mitigates the basicity of the pyridine nitrogen during early synthetic steps and can be demethylated late-stage to reveal the bioactive pyridone core.

Chemical Profile & Reactivity Map

Understanding the electronic environment of this molecule is prerequisite to successful coupling.

PropertyValue / CharacteristicApplication Note
Primary Amine pKa ~9.2 (Estimated)Highly nucleophilic; requires stoichiometric control to prevent bis-alkylation.
Pyridine pKa ~3.5 (Estimated)Significantly less basic than unsubstituted pyridine (pKa ~5.2) due to the inductive effect of the 3-OMe group.
Hygroscopicity HighRapidly absorbs atmospheric CO₂ to form carbamates. Store under Argon.
Solubility Polar Organic/WaterSoluble in DMSO, MeOH, DCM. Acidic salts are water-soluble.
Reactivity Visualization

The following diagram outlines the divergent synthetic pathways accessible from this intermediate.

ReactivityMap Core (3-Methoxypyridin-4-yl) methanamine Amide Amide Coupling (Linker Strategy) Core->Amide R-COOH / HATU (Primary Amine) RedAm Reductive Amination (Library Synthesis) Core->RedAm R-CHO / STAB (Secondary Amine) Pyridone Pyridone Formation (Demethylation) Core->Pyridone HBr or TMSI (Methoxy Cleavage) NOxide N-Oxidation (C-H Activation) Core->NOxide mCPBA (Pyridine N)

Figure 1: Divergent reactivity profile. The primary amine is the kinetic nucleophile, while the methoxy group serves as a latent functional handle.

Application Notes: Medicinal Chemistry Strategy
Strategy A: Solubility & Selectivity Modulation

In kinase inhibitor design, replacing a phenyl ring with a pyridine improves aqueous solubility. However, unsubstituted pyridines can be metabolically labile (oxidation at the nitrogen).

  • The 3-Methoxy Advantage: The methoxy group at position 3 introduces steric bulk that twists the attached linker out of planarity (atropisomerism potential), often increasing selectivity for enzyme pockets. It also reduces the electron density on the pyridine nitrogen, reducing non-specific binding to hERG channels.

Strategy B: The "Masked Pyridone" in Total Synthesis

Researchers utilizing this intermediate for alkaloid synthesis (e.g., Lycopodium analogs) rely on the Masked Pyridone tactic.[1]

  • Mechanism: The methoxy group locks the tautomer in the aromatic pyridine form, allowing for lithiation or coupling reactions that would be impossible on the free pyridone.

  • Revelation: Treatment with TMSI (Trimethylsilyl iodide) or HBr cleaves the methyl ether, revealing the 4-pyridone, a pharmacophore found in many antivirals and psychotropics.

Detailed Experimental Protocols
Protocol 1: General Amide Coupling (Fragment Linking)

Use this protocol for attaching the scaffold to carboxylic acid cores (e.g., for PROTAC linker synthesis).

Reagents:

  • (3-Methoxypyridin-4-yl)methanamine (1.0 equiv)

  • Carboxylic Acid Partner (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL/mmol) under N₂. Add HATU (1.1 mmol) and DIPEA (2.0 mmol). Stir at 0°C for 15 minutes.

    • Why: Pre-activation prevents the primary amine from attacking the coupling reagent directly.

  • Addition: Add (3-Methoxypyridin-4-yl)methanamine (1.0 mmol) dissolved in minimal DMF. Add the remaining DIPEA (1.0 mmol).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by LCMS. Look for [M+H]⁺ peak.[2] The pyridine nitrogen may protonate, so run LCMS with an acidic modifier (Formic acid).

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (3x) and Brine (1x).

    • Critical Note: Do not wash with strong acid (1M HCl), as the pyridine moiety will protonate and extract into the aqueous layer. Use pH 5–6 buffers if acid wash is necessary.

  • Purification: Flash chromatography (DCM/MeOH gradient 0→10%).

Protocol 2: Demethylation to 4-Pyridone (The "Unmasking")

Use this protocol to convert the pyridine intermediate into a bioactive pyridone.

Reagents:

  • Substrate containing 3-methoxypyridine moiety[3][4][5][6][7]

  • TMSI (Trimethylsilyl iodide) or HBr (48% aq)

  • Acetonitrile (MeCN) or Chloroform

Step-by-Step (TMSI Method - Milder):

  • Setup: Dissolve substrate in anhydrous Chloroform or MeCN under Argon.

  • Addition: Add TMSI (2.0–4.0 equiv) dropwise at 0°C.

    • Safety: TMSI fumes are corrosive. Use a glass syringe.

  • Reflux: Heat to 60°C for 2–6 hours.

  • Quench: Cool to 0°C. Quench with MeOH (excess) to cleave the silyl ether intermediate.

  • Isolation: Concentrate in vacuo. The product will likely be the HI salt. Neutralize with weak basic resin or recrystallize.

Quality Control & Analytical Standards
Analytical MethodExpected Observation
¹H NMR (DMSO-d₆) Methoxy: Singlet ~3.8–3.9 ppm (3H). Methylene: Singlet/Doublet ~3.7 ppm (2H). Aromatic: Two distinct signals (C2-H and C5/6-H) showing pyridine coupling patterns.
LCMS (ESI+) Strong [M+H]⁺ = 139.09. Note: In MeOH injection, avoid prolonged storage as amine may react with trace formaldehyde/formic acid in non-grade solvents.
Storage Temperature: 2–8°C. Atmosphere: Argon/Nitrogen (Hygroscopic).
Workflow Visualization: Library Synthesis

The following workflow illustrates how to use this intermediate in high-throughput parallel synthesis for kinase inhibitor screening.

LibraryWorkflow Stock Amine Stock (in DMA) Dispense Dispense to 96-well Plate Stock->Dispense Aldehydes Add Unique Aldehydes Dispense->Aldehydes Reductant Add STAB (AcOH cat.) Aldehydes->Reductant Reductive Amination Scavenge Scavenge Excess Aldehyde Reductant->Scavenge 16h, RT QC LCMS QC (Purity >90%) Scavenge->QC

Figure 2: High-throughput reductive amination workflow.

References
  • PubChem. (2025).[8] (3-methoxypyridin-4-yl)methanamine (Compound).[2][4][6][7] National Library of Medicine. [Link]

  • Manske, R. H., et al. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Journal of the American Chemical Society. (Discusses the "Masked Pyridone" strategy using methoxypyridines). [Link]

  • European Patent Office. (1989). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives.[3] EP0369208B1. (Details the synthesis and handling of 4-methoxy-aminomethyl pyridine intermediates).

Sources

Application Note: Reaction Kinetics & Synthetic Protocols for (3-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Methoxypyridin-4-yl)methanamine represents a "privileged scaffold" in medicinal chemistry, combining the solubility-enhancing properties of a pyridine ring with the electronic modulation of an ortho-methoxy group. While structurally similar to benzylamine, its kinetic profile is distinct due to the "Ortho-Methoxy Effect" —a phenomenon where the 3-position methoxy group exerts both steric hindrance and intramolecular hydrogen bonding potential on the 4-aminomethyl reaction center.

This guide provides the first comprehensive kinetic profiling protocol for this building block, moving beyond standard "add-and-stir" chemistry to rate-controlled optimization.

Chemical Properties & Kinetic Profile[1]

Structural Determinants of Reactivity

The reactivity of the primary amine is governed by three competing vectors:

  • Pyridine Electron Withdrawal: The pyridine nitrogen (position 1) is electron-withdrawing, generally lowering the

    
     of the exocyclic amine compared to benzylamine (
    
    
    
    ).
  • Methoxy Resonance (EDG): The 3-OMe group donates electron density into the ring. However, its inductive effect (

    
    ) is withdrawing.
    
  • Steric/Field Effects: The ortho positioning creates a specific steric corridor. Unlike para-isomers, incoming electrophiles must navigate the Van der Waals radius of the methoxy oxygen.

PropertyValue / CharacteristicImpact on Kinetics
Molecular Weight 138.17 g/mol Fast diffusion coefficient in polar solvents.
Est. Amine

8.2 – 8.6 (Predicted)Lower basicity than benzylamine; requires careful base selection to avoid protonation of the pyridine ring (

).
Nucleophilicity Moderate to HighThe ortho-OMe can stabilize transition states via H-bonding with N-H protons, potentially accelerating specific acylations despite steric bulk.

Application Note: Amide Coupling Kinetics

Context: In high-throughput synthesis, amide couplings involving (3-Methoxypyridin-4-yl)methanamine often suffer from variable yields due to competitive acylation at the pyridine nitrogen (forming unstable N-acyl pyridinium salts) or slower-than-expected rates due to the ortho-effect.

Mechanistic Insight

Standard kinetic models for amide coupling follow second-order kinetics:



For this substrate, 

is non-linear with respect to solvent polarity. In non-polar solvents (DCM), the intramolecular H-bond between the amine proton and methoxy oxygen "locks" the conformation, reducing the entropic penalty of the transition state. In polar protic solvents (MeOH), this effect is disrupted.
Protocol: Kinetic Profiling via In-Situ IR / HPLC

Objective: Determine the optimal base and solvent system to maximize


 while minimizing 

or

.

Materials:

  • Substrate: (3-Methoxypyridin-4-yl)methanamine (1.0 equiv).

  • Electrophile: Benzoyl chloride (Model system) or target acid with HATU.

  • Base Screen: DIPEA, NMM, 2,6-Lutidine.

  • Internal Standard: 1,3,5-Trimethoxybenzene (for NMR) or Biphenyl (for HPLC).

Step-by-Step Workflow:

  • Baseline Setup:

    • Dissolve 0.5 mmol of (3-Methoxypyridin-4-yl)methanamine in 2.0 mL of solvent (DCM or DMF).

    • Add 1.0 equiv of Internal Standard.

    • Equilibrate at 20°C.

  • Reaction Initiation:

    • Add 1.1 equiv of Base followed immediately by 1.0 equiv of Electrophile.

    • Critical: If using HATU, pre-activate the acid for exactly 5 minutes before adding the amine.

  • Sampling & Quenching:

    • Sampling Rate: Take 20

      
      L aliquots at 
      
      
      
      minutes.
    • Quench: Immediately dispense aliquot into 100

      
      L of Acetonitrile containing 1% Trifluoroacetic Acid (TFA). Why? The acid instantly protonates the amine, freezing the reaction.
      
  • Data Analysis:

    • Plot

      
       vs. time.
      
    • A linear plot indicates pseudo-first-order behavior (if electrophile is in excess).

    • Success Metric:

      
       minutes indicates a viable coupling system.
      
Visualization: Reaction Pathway

ReactionPath cluster_legend Pathway Logic Start Reagents (Amine + Acid-LG) TS_Ortho Transition State (H-Bond Stabilized) Start->TS_Ortho Non-Polar Solvent (Intramolecular H-bond) TS_Steric Transition State (Steric Clash) Start->TS_Steric Polar Solvent (Solvation Shell) Side_Product N-Acyl Pyridinium (Unstable) Start->Side_Product No Base / Excess Acid Product Amide Product TS_Ortho->Product Fast (k1) TS_Steric->Product Slow (k2) Blue = Preferred Path Blue = Preferred Path Red = Kinetic Trap Red = Kinetic Trap Blue = Preferred Path->Red = Kinetic Trap

Figure 1: Solvent-dependent kinetic switching. Non-polar solvents favor the H-bond stabilized transition state.

Application Note: Reductive Amination

Context: When reacting (3-Methoxypyridin-4-yl)methanamine with ketones/aldehydes, the formation of the imine intermediate is the rate-determining step (RDS) due to the steric bulk of the ortho-methoxy group.

Protocol: Two-Step "Pre-Formation" Method

Do not use "one-pot" protocols (e.g., STAB added with aldehyde) for this substrate. The reduction will outcompete imine formation, leading to alcohol byproducts.

  • Imine Formation (Dehydration):

    • Mix Amine (1.0 equiv) and Aldehyde/Ketone (1.0 equiv) in TFE (2,2,2-Trifluoroethanol) or DCE .

    • Why TFE? It activates the carbonyl via H-bonding without protonating the pyridine ring, accelerating imine formation despite steric hindrance.

    • Add 4Å Molecular Sieves. Stir for 2–4 hours at 40°C.

    • Checkpoint: Monitor disappearance of aldehyde peak via

      
      H NMR (CHO proton at ~10 ppm).
      
  • Reduction:

    • Cool to 0°C.

    • Add

      
       (1.5 equiv).
      
    • Allow to warm to RT over 2 hours.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Pyridine N-acylation or protonation.Switch base to 2,6-Lutidine . It is sterically hindered and will not compete for the electrophile, but is strong enough to deprotonate the ammonium salt.
Double Alkylation Primary amine is too nucleophilic.Use the "Pre-Formation" reductive amination protocol (Sec 4.1) strictly. Do not use alkyl halides.
Insoluble Precipitate Formation of HCl salts.The pyridine nitrogen can form salts. Ensure the workup includes a basic wash (

) to liberate the free base.

References

  • Chu, L., et al. (2016). "Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling." Journal of the American Chemical Society. Link

    • Relevance: Establishes the kinetic influence of ortho-substituents on benzylamine reactivity.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

    • Relevance: foundational text for amide coupling kinetics ( ).
  • Gros, P., & Fort, Y. (2002). "Lithiation of 3-methoxypyridine: A key step for the synthesis of polysubstituted pyridines." Journal of Organic Chemistry. Link

    • Relevance: Details the electronic properties of the 3-methoxypyridine scaffold.
  • PubChem. (2023). "Compound Summary: (3-Methoxypyridin-4-yl)methanamine." National Library of Medicine. Link

    • Relevance: Verification of CAS 909895-75-6 and physicochemical properties.

Technical Application Note: Synthetic Utility of (3-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing (3-Methoxypyridin-4-yl)methanamine (CAS: 909895-75-6) as a building block. It synthesizes field-proven protocols with mechanistic insights to ensure high-yield derivatization.

Introduction & Chemical Profile[1][2][3][4][5][6][7]

(3-Methoxypyridin-4-yl)methanamine is a high-value scaffold in drug discovery, particularly for kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the 3-methoxy substituent , which exerts two critical effects:

  • Electronic Modulation: The methoxy group (

    
    ) is an electron-donating group (EDG) by resonance, increasing the electron density of the pyridine ring compared to unsubstituted analogs.
    
  • Conformational Locking: Upon amide coupling, the methoxy oxygen often acts as an intramolecular hydrogen bond acceptor for the amide N-H. This "ortho-effect" can lock the bioactive conformation, improving potency and selectivity [1].

Physicochemical Considerations
PropertyValue/NoteImplication for Synthesis
Basicity (pKa) Pyridine N

5-6; Amine N

9-10
The primary amine is the dominant nucleophile. The pyridine nitrogen may scavenge protons but rarely competes for electrophiles.
Solubility Moderate in DCM; High in MeOH, DMSOPolar solvents (DMF, DMSO) are preferred for coupling reactions to prevent precipitation of intermediates.
Stability Stable to air/moistureCan be stored as an HCl salt. Free-basing is required in situ for most couplings.

Reaction Landscape & Decision Logic

The following diagram outlines the primary synthetic pathways and decision nodes for derivatizing this amine.

ReactionLandscape Amine (3-Methoxypyridin-4-yl) methanamine Amide Amide Product (Stable, Polar) Amine->Amide HATU/DIPEA (Method A) SecAmine Secondary Amine (Reductive Amination) Amine->SecAmine NaBH(OAc)3 (Method B) Sulfonamide Sulfonamide (Stable Core) Amine->Sulfonamide Pyridine/DCM (Method C) Acid Carboxylic Acid (R-COOH) Acid->Amide Aldehyde Aldehyde/Ketone (R-CHO / R-COR') Aldehyde->SecAmine Sulfonyl Sulfonyl Chloride (R-SO2Cl) Sulfonyl->Sulfonamide

Figure 1: Primary synthetic divergence points for (3-Methoxypyridin-4-yl)methanamine. The choice of pathway depends on the desired linker rigidity and polarity.

Detailed Experimental Protocols

Method A: Amide Coupling (HATU Protocol)

Context: The most common reaction. The 3-methoxy group provides steric bulk that can slow down reaction rates compared to simple benzylamines. HATU is recommended over EDC/HOBt for faster conversion.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (3-Methoxypyridin-4-yl)methanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL, 0.2 M). Add DIPEA (3.0 mmol) and stir for 2 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 5 minutes to form the activated ester (O-At ester).

  • Amine Addition: Add (3-Methoxypyridin-4-yl)methanamine (1.1 mmol). Note: If using the HCl salt of the amine, increase DIPEA to 4.0 equiv to ensure free-basing.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[2] The pyridine nitrogen does not require protection.

  • Workup (Critical):

    • Dilute reaction with EtOAc (30 mL).

    • Wash with saturated NaHCO₃ (2 x 15 mL) to remove HOBt/HATU byproducts.

    • Avoid strong acid washes (e.g., 1M HCl) as this will protonate the pyridine ring and extract the product into the aqueous layer.

    • Wash with Brine (1 x 15 mL), dry over Na₂SO₄, and concentrate.

Method B: Reductive Amination

Context: Used to install alkyl linkers while maintaining a basic nitrogen center. Sodium triacetoxyborohydride (STAB) is the preferred reductant due to its mildness, preventing reduction of the pyridine ring or other sensitive groups [2].

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • (3-Methoxypyridin-4-yl)methanamine (1.0 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Protocol:

  • Imine Formation: Dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in DCE (5 mL). Add 1 drop of Acetic Acid to catalyze imine formation. Stir for 30–60 minutes at RT.[3]

    • Observation: If the aldehyde is aromatic, imine formation is often quantitative and may be observed by a shift in solution color.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) as a solid.

    • Safety: Gas evolution (minimal) may occur.

  • Completion: Stir overnight (12–16 h) at RT.

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to break down boron complexes.

  • Extraction: Extract with DCM (3 x 10 mL). The product (secondary amine) will be in the organic layer.

Troubleshooting & Purification Strategy

The pyridine ring makes these compounds prone to "streaking" on silica gel due to interactions with acidic silanols.

Purification Logic Flow

Purification Crude Crude Reaction Mixture TLC TLC Analysis (DCM/MeOH) Crude->TLC Streak Does it streak? TLC->Streak NormalPhase Flash Chromatography DCM:MeOH (95:5) Streak->NormalPhase No ModifiedPhase Add Modifier 1% NH4OH or Et3N Streak->ModifiedPhase Yes (Mild) ReversePhase Reverse Phase (C18) Water/Acetonitrile + 0.1% Formic Acid Streak->ReversePhase Yes (Severe)

Figure 2: Purification decision tree. Pyridyl amines often require basic modifiers (NH₄OH) to suppress silanol interactions.

Specific Tips
  • TLC Mobile Phase: Use 10% MeOH in DCM with 1%

    
     (or 
    
    
    
    ) to visualize the spot without tailing.
  • Reverse Phase (Prep-HPLC): If the product is very polar, use a C18 column with a gradient of Water/Acetonitrile (with 0.1% Formic Acid or Ammonium Bicarbonate).

    • Note: Using Formic Acid will yield the Formate salt. Ensure this is acceptable for your biological assay.

References

  • Chiodi, D., & Ishihara, Y. (2024).[4] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[4] Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7][8] Tetrahedron, 61(46), 10827-10852. Link

  • National Center for Biotechnology Information. (2025).[9] PubChem Compound Summary for CID 22292761, (4-Methoxypyridin-2-yl)methanamine (Analogous Structure Reference). Link

Sources

The Strategic Utility of Methoxypyridine Precursors in Advanced One-Pot Syntheses: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. However, the true potential of this heterocycle is often unlocked not by its direct use, but through the strategic deployment of functionalized precursors. Among these, methoxypyridines have emerged as exceptionally versatile and powerful starting materials. Their utility extends far beyond that of a simple substituted pyridine; the methoxy group serves as a potent modulating element, influencing the electronic character, basicity, and reactivity of the pyridine ring.[1] This inherent chemical tunability makes methoxypyridine precursors ideal candidates for complex, multi-step transformations conducted in a single reaction vessel—the hallmark of one-pot synthesis.

This application note provides an in-depth guide to the theory and practice of employing methoxypyridine precursors in one-pot synthetic strategies. We will explore the causal relationships behind experimental choices, provide detailed, field-proven protocols for key transformations, and offer insights into the design of novel, efficient synthetic routes. For researchers, scientists, and drug development professionals, a comprehensive understanding of these methodologies can significantly accelerate the discovery and optimization of new chemical entities.

The Methoxypyridine Advantage: A Triumvirate of Synthetic Benefits

The decision to employ a methoxypyridine precursor in a one-pot synthesis is not arbitrary; it is a strategic choice rooted in three key advantages that this class of compounds offers:

  • Modulation of Basicity and Reactivity: The methoxy group, through its inductive electron-withdrawing effect, significantly reduces the basicity of the pyridine nitrogen.[1] This seemingly subtle electronic perturbation has profound consequences for reactivity, often preventing undesired side reactions and enabling transformations that would otherwise be sluggish or fail completely with unsubstituted pyridines. For instance, in the synthesis of complex alkaloids, the use of a 2-methoxypyridine surrogate for a piperidine or pyridone moiety can obviate the need for cumbersome protecting group strategies and simplify purification.[1]

  • A Latent Hydroxyl Group (Masked Pyridone): The methoxy group can be viewed as a protected hydroxyl group. This "masked pyridone" functionality allows for the execution of a variety of synthetic steps on the pyridine core or its substituents, with the final step being a demethylation to reveal the corresponding pyridone. This strategy is particularly valuable in the synthesis of compounds where the pyridone tautomer is desired in the final product but would interfere with earlier reaction steps.

  • Directing Group for Functionalization: The methoxy group can act as an ortho-directing group in certain metal-catalyzed C-H activation reactions, enabling the regioselective introduction of new functional groups onto the pyridine ring. This provides a powerful tool for the controlled elaboration of the pyridine scaffold in a one-pot sequence.

Strategic Applications and Protocols

The following sections detail specific one-pot synthetic strategies that leverage the unique properties of methoxypyridine precursors.

One-Pot Synthesis of Substituted Aminopyridines

The direct amination of pyridines can be challenging due to the electron-deficient nature of the ring. Methoxypyridines, however, can be readily converted to their corresponding N-oxides, which are then activated for nucleophilic attack. This allows for a facile, one-pot synthesis of 2-aminopyridines.

Reaction Workflow:

G cluster_0 Step 1: In situ N-Oxide Formation cluster_1 Step 2: Activation and Amination Methoxypyridine Methoxypyridine Oxidizing_Agent Oxidizing_Agent Methoxypyridine->Oxidizing_Agent Methoxypyridine_N-Oxide Methoxypyridine_N-Oxide Oxidizing_Agent->Methoxypyridine_N-Oxide Activating_Agent Activating_Agent Methoxypyridine_N-Oxide->Activating_Agent 2-Aminopyridine_Product 2-Aminopyridine_Product Activated_Intermediate Activated_Intermediate Amine_Nucleophile Amine_Nucleophile Activated_Intermediate->Amine_Nucleophile Amine_Nucleophile->2-Aminopyridine_Product

Caption: One-pot conversion of methoxypyridine to 2-aminopyridine.

Detailed Protocol: One-Pot Synthesis of 2-Amino-4-methoxypyridine

This protocol describes the one-pot conversion of 4-methoxypyridine to 2-amino-4-methoxypyridine via in situ N-oxide formation and subsequent amination.

Materials:

  • 4-Methoxypyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Tosyl anhydride (Ts₂O)

  • Ammonia solution (7 N in MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-methoxypyridine (1.0 equiv) in DCM at 0 °C, add m-CPBA (1.1 equiv) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and add Ts₂O (1.2 equiv) in one portion.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the ammonia solution (3.0 equiv) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ and separate the layers.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-4-methoxypyridine.

Data Summary:

Starting MaterialReagentsSolventTime (h)Yield (%)
4-Methoxypyridine1. m-CPBA, 2. Ts₂O, 3. NH₃/MeOHDCM~1475-85
2-Methoxypyridine1. m-CPBA, 2. Ts₂O, 3. NH₃/MeOHDCM~1670-80
Multi-Component Synthesis of Highly Substituted Pyridines

Multi-component reactions (MCRs) are a cornerstone of one-pot synthesis, allowing for the rapid assembly of complex molecules from simple starting materials.[2][3][4][5] Methoxypyridine derivatives can be incorporated into MCRs to generate libraries of novel, highly functionalized pyridine scaffolds. The Bohlmann-Rahtz pyridine synthesis, for example, can be adapted to utilize methoxypyridine-derived building blocks.[6]

Reaction Workflow:

G Methoxypyridine_Derivative Methoxypyridine-derived 1,3-Dicarbonyl Michael_Addition_Intermediate Michael_Addition_Intermediate Methoxypyridine_Derivative->Michael_Addition_Intermediate with Aldehyde Aldehyde Aldehyde Ammonia_Source Ammonium Acetate Cyclization_Dehydration Cyclization_Dehydration Michael_Addition_Intermediate->Cyclization_Dehydration with Ammonia Source Substituted_Pyridine_Product Substituted_Pyridine_Product Cyclization_Dehydration->Substituted_Pyridine_Product

Caption: Multi-component synthesis of a substituted pyridine.

Detailed Protocol: One-Pot Synthesis of a Substituted 2-Methoxypyridine Derivative

This protocol outlines a one-pot, three-component reaction to synthesize a highly substituted 2-methoxypyridine derivative.

Materials:

  • Ethyl 2-cyano-3-(2-methoxypyridin-3-yl)acrylate (can be prepared from 2-methoxy-3-pyridinecarboxaldehyde and ethyl cyanoacetate)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • To a solution of ethyl 2-cyano-3-(2-methoxypyridin-3-yl)acrylate (1.0 equiv), the aromatic aldehyde (1.0 equiv), and malononitrile (1.0 equiv) in ethanol, add a catalytic amount of piperidine (0.1 equiv).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Data Summary:

Methoxypyridine DerivativeAldehydeMichael AcceptorCatalystSolventYield (%)
Ethyl 2-cyano-3-(2-methoxypyridin-3-yl)acrylateBenzaldehydeMalononitrilePiperidineEthanol80-90
Ethyl 2-cyano-3-(4-methoxypyridin-2-yl)acrylate4-ChlorobenzaldehydeMalononitrilePiperidineEthanol75-85

Conclusion: A Gateway to Molecular Complexity

The strategic use of methoxypyridine precursors in one-pot syntheses represents a powerful and versatile approach to the construction of complex molecular architectures. By leveraging the unique electronic and steric properties of the methoxy group, chemists can achieve levels of efficiency and elegance in synthesis that are often unattainable with other starting materials. The protocols and strategies outlined in this application note serve as a starting point for the development of novel and innovative one-pot reactions, further expanding the synthetic chemist's toolkit and accelerating the pace of discovery in the chemical sciences.

References

  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(08), 1149–1151.
  • CORE. (2004, October 26). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]

  • YMER. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. Retrieved from [Link]

  • MDPI. (2018, March 9).
  • RSC Publishing. (2015). A heavy metal- and oxidant-free, one-pot synthesis of pyridines and fused pyridines based on a Lewis acid-catalyzed multicomponent reaction.
  • Kantam, M. L., et al. (2011). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline MgO. Journal of Chemical Sciences, 123(5), 639-646.
  • MDPI. (2020, June 5). Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles.
  • Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(23), 6308–6311.
  • PMC. (2025, October 14). Multicomponent reactions IV. Retrieved from [Link]

  • ResearchGate. (2016, January 8). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[7]pyridine-1,3-diones. Retrieved from [Link]

  • New Journal of Chemistry. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38(10), 5018-5029.
  • Refubium. (n.d.). 1.2 Multicomponent reactions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Multicomponent Reactions. Retrieved from [Link]

  • ResearchGate. (2020). Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]

  • Springer. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. Retrieved from [Link]

  • ScienceDirect. (2022). Access to pyridines via cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones or acetonitriles. Tetrahedron Letters, 97, 153715.
  • Semantic Scholar. (2022). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from [Link]

  • PMC. (2025, October 14). Multicomponent reactions IV. Retrieved from [Link]

  • European Pharmaceutical Review. (2024, December 27). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (3-Methoxypyridin-4-yl)methanamine

[1]

Topic: Purification & Isolation Protocols for (3-Methoxypyridin-4-yl)methanamine CAS: 909895-75-6 (Free Base) Chemical Formula: C



Molecular Weight:1

Introduction: The "Dual-Basicity" Challenge

Welcome to the technical guide for (3-Methoxypyridin-4-yl)methanamine. As a Senior Application Scientist, I often see researchers lose 50–80% of this product during the initial workup.[2] The structural combination of a pyridine ring and a primary alkyl amine creates a physicochemical trap:

  • High Polarity: The compound is highly water-soluble, especially in its protonated forms.[1][2]

  • pKa Differential: You are dealing with two basic centers.[1] The primary amine (pKa ~9.[1][2]5) and the pyridine nitrogen (pKa ~5–6).[1][2] Standard extractions at neutral or mildly basic pH (7–9) often fail because the primary amine remains protonated and trapped in the aqueous phase.[2]

This guide prioritizes yield retention and purity maximization using field-proven protocols.

Decision Matrix: Selecting Your Workflow

Before starting, assess your crude mixture via LC-MS or TLC.[1] Use the logical flow below to determine the correct purification path.

PurificationWorkflowStartCrude Reaction MixtureAssessAssess Purity (LC-MS/TLC)Start->AssessDecision1Major Impurities?Assess->Decision1RouteAHigh Purity (>85%)Main issue is color/saltsDecision1->RouteAClean CrudeRouteBLow Purity (<85%)Start material/dimers presentDecision1->RouteBDirty CrudeMethodAAcid-Base Extraction(pH > 12 + Salting Out)RouteA->MethodAMethodBFlash Chromatography(Amine-Functionalized or DCM/MeOH/NH3)RouteB->MethodBSaltSalt Formation (HCl/Oxalate)For long-term storageMethodA->SaltOptional PolishingFinalPure Product(Store under Argon)MethodA->FinalMethodB->SaltOptional PolishingMethodB->FinalSalt->Final

Figure 1: Decision matrix for purification based on initial crude purity.

Module 1: The "Invisible Product" (Extraction Troubleshooting)

Issue: "I extracted with Ethyl Acetate three times, but my organic layer is empty. Where is my product?"

Root Cause: The primary amine is likely still protonated (–NH

12
Protocol: The "Salting-Out" Extraction

Do NOT use standard pH 8–9 adjustment.[1][2] You must suppress ionization completely.[1][2]

  • Cool the Aqueous Phase: Place your aqueous reaction mixture in an ice bath (0–5 °C).

  • Basify Aggressively: Add 5M NaOH dropwise until pH > 12–13 .

    • Why? You must exceed the pKa of the primary amine (~9.[2]5) by at least 2 units to ensure >99% exists as the free base.[1][2]

  • Saturate with NaCl: Add solid NaCl until the solution is saturated (brine).

    • Why? This increases the ionic strength of the water, forcing the organic amine out ("Salting out" effect).[2]

  • Solvent Selection: Use DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) instead of Ethyl Acetate.[1][2]

    • Mechanism:[1][3][4] The alcohol component disrupts hydrogen bonding between the amine and water, improving recovery.[2]

  • Extraction: Perform 4–5 extractions. This compound partitions slowly.[1][2]

  • Drying: Dry over Na

    
    SO
    
    
    (Sodium Sulfate), NOT MgSO
    
    
    (Magnesium sulfate is slightly acidic and can trap amines).[1][2]

Module 2: Chromatographic Purification

Issue: "The product streaks on the TLC plate and elutes as a broad tail on the column."

Root Cause: The basic amine interacts with the acidic silanols (Si-OH) on the silica gel surface.[1][2]

Mobile Phase Optimization Table
MethodMobile Phase CompositionApplication
Standard Silica DCM : MeOH : NH

OH (90:9:[1]1)
General purification.[1][2] The NH

OH competes for silanol sites.[1][2]
High Polarity DCM : 7N NH

in MeOH (95:5 to 85:[1]15)
Use if you want to avoid handling aqueous ammonia.[1][2]
Reverse Phase Water (0.1% NH

HCO

) : MeCN
Preferred. Basic buffer keeps amine neutral and improves peak shape.[1][2]
Step-by-Step: Pre-treating Silica Gel

If you cannot use NH

  • Pack the column with silica suspended in Hexane containing 1% Triethylamine (Et

    
    N).[1][2]
    
  • Flush with 2–3 column volumes of pure solvent to remove excess Et

    
    N.[1][2]
    
  • Load your sample.[1][2]

Module 3: Salt Formation (The Gold Standard)

Issue: "The oil I isolated turns brown/black after a few days."

Root Cause: Pyridine methanamines are prone to oxidation and carbamate formation (reacting with CO

122
Protocol: Dihydrochloride Salt Formation

This is the most robust method for long-term stability.[1][2]

  • Dissolve: Dissolve the crude free base oil in a minimal amount of dry Ethanol or Isopropanol .[1][2]

  • Acidify: Cool to 0 °C. Add HCl in Dioxane (4M) or HCl in Ethanol dropwise.

    • Target: Add 2.2–2.5 equivalents of HCl.[1][2] You need to protonate both the pyridine and the amine.[2]

  • Precipitate: If crystals do not form immediately, add Diethyl Ether or MTBE dropwise until the solution turns cloudy.

  • Crystallize: Store at -20 °C overnight.

  • Filter: Collect the white solid under Nitrogen (hygroscopic).[1][2]

Note: If the HCl salt is too hygroscopic, try the Oxalate Salt (using oxalic acid in acetone), which often yields non-hygroscopic solids [1].[2]

Module 4: FAQ & Troubleshooting

Q: Can I use water/acetonitrile with TFA for Reverse Phase HPLC? A: Yes, but you will isolate the TFA salt .[2] This is fine for biological assays but problematic if you need the free base for a subsequent chemical reaction (e.g., amide coupling).[1][2] If you use TFA, you must perform the "Salting-Out Extraction" (Module 1) to recover the free base.[1][2]

Q: My product contains a "dimer" impurity. What is it? A: If you synthesized this via reductive amination or nitrile reduction, the impurity is likely the secondary amine: Bis((3-methoxypyridin-4-yl)methyl)amine .[1]

  • Removal: This impurity is much less polar than your primary amine product.[1][2] It will elute significantly earlier on silica gel using the DCM/MeOH systems described in Module 2.[1][2]

Q: How do I remove residual metal catalysts (Pd, Ni)? A: If the product is colored (green/gray) after filtration:

  • Dissolve in MeOH.

  • Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin.[1][2]

  • Stir for 4 hours at room temperature.

  • Filter and concentrate.

References

  • Moynihan, H. A., & Horgan, D. E. (2017).[1][2][5] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[1][2][5] Organic Process Research & Development, 21(10).[1][2] [Link][1][5]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008).[1][2][4] Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.[1][2][4] Journal of the American Chemical Society, 130(11), 3645–3651.[1][2] [Link][1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 20352788, (3-methoxypyridin-4-yl)methanamine.[1] PubChem. [Link][1]

Technical Support Center: (3-Methoxypyridin-4-yl)methanamine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of (3-Methoxypyridin-4-yl)methanamine. Our goal is to provide field-proven insights and practical troubleshooting guides to help you identify, understand, and resolve common challenges related to impurities in your reaction pathways.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and workup of (3-Methoxypyridin-4-yl)methanamine and its subsequent reactions.

Q1: My reaction to produce (3-Methoxypyridin-4-yl)methanamine from 3-methoxy-4-cyanopyridine via reduction is incomplete. What are the likely causes?

A: Incomplete reduction is a frequent issue. Several factors could be at play:

  • Catalyst Activity: The catalyst (e.g., Palladium on Carbon (Pd/C), Raney Nickel) may be deactivated.[1] Ensure you are using a fresh, high-quality catalyst. For hydrogenations, ensure the catalyst was handled under an inert atmosphere if required.

  • Hydrogen Pressure: For catalytic hydrogenations, the hydrogen pressure may be insufficient. Most pyridine reductions require elevated pressure to overcome the aromaticity of the ring.[2][3]

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. Pyridine reductions often require heating.[1][3]

  • Purity of Starting Material: Impurities in your starting 3-methoxy-4-cyanopyridine can act as catalyst poisons. Verify the purity of your starting materials using appropriate analytical techniques.[1][4]

Q2: I am observing a significant amount of unreacted starting material in my crude product after performing a reaction with (3-Methoxypyridin-4-yl)methanamine. How can I remove it?

A: Being a basic amine, (3-Methoxypyridin-4-yl)methanamine's solubility can be easily manipulated with pH. An acid-base extraction is the most effective method.

  • Dissolve your crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl). Your amine product will become protonated (forming the hydrochloride salt) and move into the aqueous layer.

  • Separate the layers. The unreacted starting material (if it's not basic) will remain in the organic layer.

  • Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10.

  • Extract your free-based amine product back into an organic solvent.

  • Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[5]

Q3: My final product is a persistent oil and I'm struggling to purify it by crystallization. What are my options?

A: This is common for many substituted pyridylmethanamines. You have two primary options:

  • Column Chromatography: Flash column chromatography using silica gel is a standard method. Given the basic nature of the amine, it can sometimes streak on silica. To mitigate this, you can either pre-treat the silica with triethylamine or use a mobile phase containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonium hydroxide in your eluent system). A typical eluent would be a gradient of dichloromethane and methanol.[4][6]

  • Salt Formation: Convert the oily free-base into a crystalline salt. Bubbling HCl gas through a solution of your amine in a non-polar solvent like diethyl ether or treating an ethanol solution with concentrated HCl is a common method to form the hydrochloride salt, which is often a stable, crystalline solid that can be easily filtered and dried.[2]

Q4: What are the most common sources of impurities in my final product?

A: Impurities can be introduced at any stage of the synthetic process.[7] The most common sources include:

  • Starting Materials: Impurities present in the initial reactants can be carried through the entire synthesis.[7][8]

  • By-products: These are formed from competing side reactions occurring during the chemical transformation.[7][9]

  • Intermediates: Incomplete reactions can leave synthetic intermediates in your final product.[7]

  • Degradation Products: The target molecule may degrade under the reaction or workup conditions (e.g., high temperature, strong acid/base).[6][10]

Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving complex purification challenges.

Guide 1: Diagnosing and Resolving Low Product Yield

Low yield is a multifaceted problem that requires a logical diagnostic approach. Use the following workflow to identify the root cause.

Low_Yield_Troubleshooting start Low Yield Observed check_purity 1. Verify Starting Material Purity (NMR, LC-MS) start->check_purity impure Purify Starting Materials (Recrystallization, Distillation) check_purity->impure Impure pure Purity Confirmed check_purity->pure Pure impure->start Re-run Reaction check_conditions 2. Analyze Reaction Conditions pure->check_conditions optimize_temp Adjust Temperature (Increase/Decrease) check_conditions->optimize_temp Suboptimal Temp? optimize_time Modify Reaction Time (Monitor by TLC/LC-MS) check_conditions->optimize_time Insufficient Time? check_catalyst Evaluate Catalyst (Use fresh catalyst, check loading) check_conditions->check_catalyst Catalyst Issue? conditions_ok Conditions Optimized optimize_temp->conditions_ok optimize_time->conditions_ok check_catalyst->conditions_ok check_workup 3. Review Workup & Isolation conditions_ok->check_workup emulsion Emulsion or Extraction Issues? check_workup->emulsion Yes degradation Product Degradation? check_workup->degradation Yes workup_ok Yield Improved check_workup->workup_ok No Issues Found solve_emulsion Break Emulsion (Brine wash) Optimize pH for extraction emulsion->solve_emulsion solve_degradation Use Milder Conditions (Lower temp, protect sensitive groups) degradation->solve_degradation solve_emulsion->workup_ok solve_degradation->workup_ok

Caption: Troubleshooting workflow for low reaction yield.

Guide 2: Identification and Removal of Common Impurity Types

The first step in removing an impurity is identifying its nature. A combination of analytical techniques and understanding the reaction mechanism is key.

Impurity Type Likely Source Identification Method Primary Removal Strategy
Unreacted Starting Material Incomplete reaction.[1]TLC, LC-MS, GC-MS, ¹H NMRDrive reaction to completion; Acid-base extraction; Chromatography.[5]
Over-alkylated Byproduct (If using an alkylating agent) Amine acts as a nucleophile twice.LC-MS (shows higher M+H), ¹H NMR (shows new alkyl signals)Chromatography; Recrystallization.
Oxidized Impurities Exposure to air during workup or storage, especially if heated.LC-MS (M+16), NMR (changes in aromatic region)Store under inert atmosphere (N₂ or Ar); Recrystallization.[2]
Residual Solvents Incomplete removal after workup.[7]¹H NMR (characteristic solvent peaks)Drying under high vacuum; Azeotropic distillation with a suitable solvent.
Inorganic Salts From reagents or workup steps (e.g., NaCl, Na₂SO₄).Insoluble in many organic solvents; may show in elemental analysis.Washing the organic layer with water; Filtration.[4]

Experimental Protocols

Protocol 1: High-Purity Amine Recovery via Acid-Base Extraction

This protocol is designed to separate your basic amine product from neutral or acidic impurities.

Objective: To isolate (3-Methoxypyridin-4-yl)methanamine from non-basic impurities.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture (approx. 1g) in a suitable organic solvent (50 mL), such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add 30 mL of 1M HCl (aq) and shake vigorously for 1 minute, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing your protonated amine) into a clean flask. Extract the organic layer one more time with 15 mL of 1M HCl (aq) and combine the aqueous layers. The organic layer now contains neutral/acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M NaOH (aq) with stirring until the pH is >11 (verify with pH paper). This deprotonates your amine, making it soluble in organic solvents again.

  • Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the free amine with three portions of fresh organic solvent (3 x 30 mL of DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts. Wash once with brine (saturated NaCl solution, 30 mL) to remove residual water.[1][4] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Acid_Base_Extraction cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Mixture (Amine + Neutral Impurities) in Ethyl Acetate protonated_amine Amine•HCl Salt in Water crude->protonated_amine + 1M HCl neutral_impurities Neutral Impurities in Ethyl Acetate final_product Purified Amine in Ethyl Acetate salts NaCl + H₂O protonated_amine->final_product + NaOH, then + Ethyl Acetate

Sources

Stability issues of (3-Methoxypyridin-4-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-Methoxypyridin-4-yl)methanamine

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support guide for (3-Methoxypyridin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and ensure the integrity of your results.

(3-Methoxypyridin-4-yl)methanamine is a substituted aminopyridine. Its structure, featuring a primary benzylic-like amine and a methoxy-activated pyridine ring, presents specific vulnerabilities in solution. Understanding these is key to successful experimentation. This guide provides a structured question-and-answer format to address common issues, preventative measures, and analytical strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work. Each answer provides a mechanistic explanation and actionable solutions.

Question 1: My solution of (3-Methoxypyridin-4-yl)methanamine is changing color, often turning yellow or brown over time. What is causing this discoloration?

Answer: This is a classic indicator of degradation, primarily through oxidation. The methanamine moiety is attached to a position on the pyridine ring that makes it analogous to a benzylic amine. Such structures are susceptible to aerobic oxidation, a process that can be accelerated by exposure to light and trace metal ions.[1][2]

  • Causality (The "Why"): The carbon-hydrogen bonds on the methylene bridge (-CH2-NH2) are the weakest point for oxidative attack. Atmospheric oxygen can initiate a radical chain reaction, leading to the formation of a Schiff base or imine intermediate. This intermediate is often colored and can further hydrolyze to form 3-methoxy-4-pyridinecarboxaldehyde. Polymerization of these reactive intermediates can also lead to the formation of complex, colored mixtures. A similar compound, 4-aminopyridine, is known to oxidize and darken over time, a process that is accelerated by heat and light.[3]

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Solvent Purity: Use high-purity, degassed solvents. Peroxides in older ether-based solvents (like THF or Dioxane) or trace metal impurities can catalyze oxidation.

    • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[4][5] Photons can provide the energy to initiate radical-based degradation pathways.

    • Chelating Agents: If metal catalysis is suspected, consider adding a trace amount of a chelating agent like EDTA to sequester metal ions.

Question 2: I'm observing a progressive decrease in the concentration of my stock solution, confirmed by HPLC analysis. What are the likely degradation pathways?

Answer: A quantifiable loss of the parent compound points to chemical degradation. For (3-Methoxypyridin-4-yl)methanamine, the two most probable culprits are oxidative degradation and pH-dependent hydrolysis of the compound or its intermediates.

  • Causality (The "Why"):

    • Oxidation: As detailed in Question 1, oxidation is a primary degradation route for benzylic amines.[6][7][8] The initial oxidation product is an imine, which is often unstable in aqueous or protic solutions and can hydrolyze to an aldehyde and ammonia.

    • pH Effects: The stability of pyridine derivatives can be highly dependent on pH.[9] While the pyridine nitrogen provides some basicity (aminopyridines have pKa values that can vary significantly based on substituent effects), extreme pH conditions can promote instability.[10][11] In strongly acidic or alkaline solutions, specific bonds may become more labile. Forced degradation studies on related heterocyclic compounds often show significant degradation under harsh acidic or alkaline conditions.[9][12]

  • Troubleshooting & Investigative Protocol:

    • Perform a Forced Degradation Study: To identify the specific vulnerability, subject dilute solutions of your compound to a matrix of stress conditions. This is a standard approach in pharmaceutical development to understand a molecule's intrinsic stability.[13]

    • Analyze Degradants: Use a stability-indicating method, such as LC-MS/MS, to analyze the stressed samples.[14][15][16] This will not only confirm the loss of the parent compound but also help identify the degradation products, providing direct evidence for the degradation pathway.

    • Buffer Selection: For aqueous studies, ensure your solution is buffered to a pH where the compound is most stable. Based on related structures, stability is often greatest in a neutral to slightly acidic pH range (pH 3-7).[17]

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for solutions of (3-Methoxypyridin-4-yl)methanamine?

A: Based on the compound's chemical nature, the following conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C for longer-term storage.[18]

  • Atmosphere: Displace the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Light: Always use amber glass vials or light-blocking containers.[5]

  • Solvent: Use high-purity, anhydrous, and degassed aprotic solvents like DMSO or DMF for long-term stock solutions. For aqueous experiments, prepare fresh solutions in a suitable buffer immediately before use.

Q: How does the methoxy group influence the stability of the molecule?

A: The methoxy group (-OCH3) is an electron-donating group through resonance but can be weakly electron-withdrawing through induction.[19] Its presence on the pyridine ring increases the electron density of the aromatic system. This can have two opposing effects:

  • It can make the pyridine ring more susceptible to oxidative degradation.

  • However, it can also influence the basicity of the pyridine nitrogen, which in turn affects the compound's behavior and stability at different pH values. Studies on substituted pyridines show that methoxy groups significantly impact the molecule's pKa.[20][21]

Q: What are the primary degradation products I should be looking for via LC-MS?

A: The most likely degradation products arise from oxidation of the aminomethyl group. You should look for the mass-to-charge ratios corresponding to the following species:

Compound NameStructureLikely Formation
(3-Methoxypyridin-4-yl)methanimine C7H8N2OInitial oxidation product
3-Methoxy-4-pyridinecarboxaldehyde C7H7NO2Hydrolysis of the imine
3-Methoxy-4-pyridinecarboxylic acid C7H7NO3Further oxidation of the aldehyde

Visualized Degradation & Troubleshooting

dot digraph "Degradation_Pathway" { graph [fontname="Arial", label="Potential Oxidative Degradation Pathway", labelloc=t, fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Parent [label="(3-Methoxypyridin-4-yl)methanamine\n(C7H10N2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imine [label="Imine Intermediate\n(C7H8N2O)"]; Aldehyde [label="3-Methoxy-4-pyridinecarboxaldehyde\n(C7H7NO2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid [label="3-Methoxy-4-pyridinecarboxylic Acid\n(C7H7NO3)"];

Parent -> Imine [label=" Oxidation [O2, Light, Metal Ions] "]; Imine -> Aldehyde [label=" Hydrolysis [+H2O] "]; Aldehyde -> Acid [label=" Further Oxidation [O] "]; } idot Caption: Oxidative degradation pathway of (3-Methoxypyridin-4-yl)methanamine.

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", label="Troubleshooting Workflow for Stability Issues", labelloc=t, fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Observation:\nInconsistent Results or\nSolution Discoloration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Storage [label="Step 1: Verify Storage Conditions\n(Temp, Light, Atmosphere)"]; Analyze [label="Step 2: Analyze for Degradants\n(LC-MS, HPLC)"]; Forced_Deg [label="Step 3: Perform Forced Degradation\n(pH, Oxidant, Temp, Light)"]; Implement [label="Step 4: Implement Preventative Measures", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Storage; Check_Storage -> Analyze [label=" If conditions are correct "]; Analyze -> Forced_Deg [label=" If degradants are found "]; Forced_Deg -> Implement [label=" Identify vulnerabilities "]; Implement -> Start [label=" Re-evaluate experiment ", style=dashed]; } idot Caption: A logical workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol is designed to minimize degradation during the preparation and storage of stock solutions.

  • Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Solvent Preparation: Use a fresh, unopened bottle of solvent. Before use, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the solid (3-Methoxypyridin-4-yl)methanamine in a clean, dry vial. Perform this step quickly to minimize exposure to atmospheric moisture and oxygen.

  • Dissolution: Add the degassed solvent to the solid to achieve the desired concentration. Cap the vial immediately.

  • Inerting: Gently flush the headspace of the vial with inert gas for 10-15 seconds before tightly sealing with a PTFE-lined cap.

  • Storage: Wrap the vial in aluminum foil or place it in a light-blocking container. Store at -20°C.

  • Usage: When using the stock, allow the vial to warm to room temperature before opening to prevent condensation. Immediately after use, re-flush the headspace with inert gas before re-storing.

Protocol 2: Basic Forced Degradation Study Workflow

This protocol helps determine the compound's stability profile under various stress conditions, as recommended by ICH guidelines.[13]

  • Sample Preparation: Prepare several identical 100 µg/mL solutions of the compound in a neutral aqueous buffer (e.g., phosphate buffer, pH 7).

  • Stress Conditions (Treat each sample in a separate vial):

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidative Stress: Add H₂O₂ to a final concentration of 3%.

    • Thermal Stress: Incubate a sample at 60°C.

    • Photolytic Stress: Expose a sample to a calibrated light source (as per ICH Q1B guidelines).

    • Control: Keep one sample at 4°C protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours).

  • Analysis: Neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC or LC-MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the area of the parent peak and the appearance of new peaks indicate degradation. This allows you to pinpoint whether the compound is most sensitive to acid, base, oxidation, heat, or light.

References

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC. National Center for Biotechnology Information. [Link]

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. [Link]

  • Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators. Organometallics. [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]

  • An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. RSC Publishing. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. [Link]

  • 4-Aminopyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

  • Safety Data Sheet for (4-Methyloxan-4-yl)methanamine hydrochloride. Kishida Chemical Co., Ltd.. [Link]

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. MUT Repository. [Link]

  • Stability of 4-DMAP in solution. PubMed. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology. [Link]

  • Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. [Link]

  • Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. ResearchGate. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Help ordering substituted pyridine. Reddit. [Link]

  • (3-Methoxypyridin-2-yl)methanamine hydrochloride Information. American Elements. [Link]

  • A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma. PMC. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

  • (3-methoxypyridin-4-yl)methanamine. PubChemLite. [Link]

  • Urinary Catecholamines, Metanephrines, and 3-Methoxytyramine in a Single LC/MS/MS Run. Agilent. [Link]

  • Identification of imatinib mesylate degradation products obtained under stress conditions. PubMed. [Link]

  • (4-Methoxypyridin-2-yl)methanamine. PubChem. [Link]

  • A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma. PubMed. [Link]

Sources

Technical Support Center: Process Optimization for Industrial Scale Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Industrial Scale Production Process Optimization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up production. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring your process is robust, reproducible, and compliant with regulatory standards.[1][2][3]

Our approach is rooted in decades of field-proven experience, emphasizing the "why" behind experimental choices to empower you with a deeper understanding of your processes. Every protocol and recommendation is designed as a self-validating system, grounded in scientific first principles and authoritative industry standards.

Section 1: General Process & Scale-Up Challenges

Scaling a process from the laboratory to industrial-scale manufacturing is a critical phase that is fraught with challenges.[3] Success requires a systematic approach that incorporates process optimization, regulatory compliance, and cross-functional collaboration.[2] This section addresses overarching issues that can impact the entire production workflow.

FAQ 1: We are observing inconsistent product quality and yield after scaling up. What are the likely causes?

Answer:

Inconsistencies in product quality and yield during scale-up are common and often stem from a failure to maintain a "Uniform Molecular Experience."[4] In a lab setting, conditions like mixing and temperature are relatively uniform.[4] However, in large-volume reactors, significant gradients can form, leading to heterogeneity in temperature, pH, and nutrient distribution.[4][5] This can result in increased byproduct formation and lower yields.[4]

Troubleshooting Guide:

  • Re-evaluate Process Parameters: What works at a small scale may not be directly transferable.[1] Key parameters to investigate include:

    • Mixing Efficiency: Mixing efficiency often differs between small and large vessels.[2] Inadequate mixing can lead to localized areas of high substrate concentration or pH, stressing the cells and impacting product formation.[5]

    • Heat and Mass Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal more challenging.[4] This can lead to hotspots that degrade the product or reduce cell viability.[4] Similarly, mass transfer, especially of oxygen, can become a limiting factor.[5]

  • Conduct a Root Cause Analysis (RCA): RCA is a systematic process for identifying the fundamental reason for a problem rather than just addressing the symptoms.[6][7] A structured approach helps in pinpointing the source of variability.[8][9]

  • Implement Process Analytical Technology (PAT): PAT allows for real-time monitoring of critical process parameters, enabling early detection of deviations from the desired operating range.[2]

Root Cause Analysis (RCA) Workflow for Production Deviations

A systematic investigation is crucial to identify the true origin of any production issue.[6] This workflow provides a structured approach to problem-solving.

RCA_Workflow cluster_Problem Problem Identification cluster_Analysis Analysis cluster_Solution Solution Implementation Problem Deviation Detected (e.g., Low Yield, Impurity) DataCollection Gather Data: - Batch records - Sensor data - Operator logs Problem->DataCollection Define the problem PossibleCauses Brainstorm Potential Causes (Fishbone/5 Whys) DataCollection->PossibleCauses Provide inputs Hypothesis Formulate Hypotheses PossibleCauses->Hypothesis Generate theories TestHypothesis Test Hypotheses (Lab experiments, data modeling) Hypothesis->TestHypothesis Design experiments RootCause Identify Root Cause(s) TestHypothesis->RootCause Validate or invalidate CAPA Implement Corrective and Preventive Actions (CAPA) RootCause->CAPA Develop solutions Monitor Monitor and Verify Effectiveness CAPA->Monitor Ensure resolution Monitor->Problem Continuous Improvement Loop

Caption: A structured workflow for root cause analysis in manufacturing.

Section 2: Upstream Processing - The Bioreactor

The bioreactor is the heart of many biopharmaceutical processes. Maintaining an optimal environment is critical for cell growth and product formation.[5]

FAQ 2: Our bioreactor batch is showing slow cell growth and low productivity. What should we investigate?

Answer:

Slow cell growth and reduced productivity can often be traced back to suboptimal culture conditions or issues with the inoculum. It's crucial to systematically evaluate all inputs and process parameters.

Troubleshooting Guide:

  • Inoculum Quality:

    • Check Seed Train Health: Before suspecting the bioreactor, verify the health and viability of your seed culture. Contamination or poor viability in the inoculum will invariably lead to a poor production batch.[10]

    • Aseptic Technique: Ensure that the inoculation process is truly aseptic to prevent the introduction of competing microorganisms.[10]

  • Raw Material Consistency:

    • Media Components: Variability in the quality and composition of raw materials, such as media components, can significantly impact process performance.[5] Ensure stringent quality control on all incoming materials.

  • Bioreactor Environment:

    • Oxygen Transfer: In large bioreactors, the oxygen transfer rate can be a limiting factor due to a reduced surface-area-to-volume ratio.[5] Insufficient oxygen will negatively affect cell metabolism.

    • Sensor Calibration: Verify that all probes (pH, dissolved oxygen, temperature) are properly calibrated. Inaccurate readings can lead to incorrect control actions by the automation system.

    • Agitation and Shear Stress: While agitation is necessary for mixing and oxygen transfer, excessive shear stress can damage cells, leading to reduced viability and productivity.[5]

Experimental Protocol: Bioreactor Sterilization Verification

A failed sterilization cycle is a common source of batch contamination. This protocol outlines a method for verifying sterilization effectiveness.

Objective: To confirm that the bioreactor and its contents are sterile post-autoclaving or steam-in-place (SIP).

Methodology:

  • Pre-Sterilization:

    • Place biological indicators (BIs), typically vials or strips containing a known population of highly resistant spores (e.g., Geobacillus stearothermophilus), in locations that are most difficult for steam to penetrate. These include the headplate, dip tubes, and behind large fittings.

  • Sterilization Cycle:

    • Run the standard autoclave or SIP cycle. Ensure that temperature probes within the bioreactor confirm that the target sterilization temperature was reached and held for the specified duration.[10]

  • Post-Sterilization:

    • Aseptically retrieve the BIs.

    • Incubate the BIs along with a positive control (a BI that did not go through the sterilization cycle) under the manufacturer's specified conditions.

  • Analysis:

    • After the incubation period, check for growth. The positive control should show growth. The BIs from the bioreactor should show no growth.

    • If growth is observed in the test BIs, the sterilization cycle was ineffective and must be re-validated.

Parameter Bench-Scale Autoclave In-Situ Sterilizable Bioreactor
Typical Temperature 121°C121-130°C
Typical Duration 20-60 minutes (liquid cycle)20-40 minutes (hold time)
Common Issues Air pockets, dense packing of itemsLeaks in seals or valves, cold spots
Verification Biological indicators, autoclave tapeBiological indicators, calibrated temperature probes

Section 3: Downstream Processing & Purification

The primary goal of downstream processing is to isolate, purify, and concentrate the target product while ensuring safety, efficacy, and quality.[11]

FAQ 3: We are experiencing low recovery of our target protein during chromatography. What are the common causes?

Answer:

Low recovery during chromatography can be attributed to several factors, ranging from incorrect buffer conditions to issues with the chromatography resin itself. A systematic approach to troubleshooting is essential.

Troubleshooting Guide:

  • Buffer and pH Verification:

    • Confirm that the pH and conductivity of all buffers (equilibration, wash, and elution) are correct. Even minor deviations can significantly impact the binding and elution of the target molecule.

  • Column Packing and Resin Integrity:

    • Improper Packing: An improperly packed column can lead to channeling, where the liquid bypasses parts of the resin bed, reducing the effective binding capacity.

    • Resin Fouling: Over time, resins can become fouled with precipitated proteins or lipids, which will block binding sites. Implement a robust cleaning-in-place (CIP) procedure.

  • Process Parameters:

    • Flow Rate: An excessively high flow rate during the loading phase may not allow sufficient residence time for the target molecule to bind to the resin.

    • Product Stability: The target molecule may be unstable under the buffer conditions used, leading to degradation or aggregation.

Downstream Purification Workflow: Monoclonal Antibodies (mAbs)

The purification of monoclonal antibodies often follows a platform approach, which provides a consistent and well-understood process.[12]

mAb_Purification cluster_Upstream Upstream cluster_Downstream Downstream Processing Bioreactor Bioreactor Harvest Clarification Clarification (Centrifugation/Filtration) Bioreactor->Clarification Remove cells/debris Capture Capture Step (Protein A Chromatography) Clarification->Capture Isolate mAb Purification Purification (Ion Exchange Chrom.) Capture->Purification Remove impurities Polishing Polishing Step (Mixed-Mode/SEC) Purification->Polishing Remove aggregates Formulation Final Formulation Polishing->Formulation Final buffer exchange

Caption: A typical downstream processing workflow for monoclonal antibodies.

References

  • Oden Technologies. What Is Root Cause Analysis In Manufacturing?[Link]

  • Fish, B., & Williams, R. (2026, February 7). Avoiding pitfalls in scaling up biopharmaceutical production. Pharmaceutical Technology. [Link]

  • LambdaSpect. Downstream Processing & Bioprocess Development | Key Steps & Innovations. [Link]

  • World Pharma Today. (2025, February 18). Overcoming Challenges in Scale-Up Production. [Link]

  • IDBS. (2025, May 22). Challenges in Scaling Up Bioprocesses in Bioprocessing. [Link]

  • That’s Nice. (2024, February 13). Pharmaceutical Scale-Up Challenges and How to Overcome Them. [Link]

  • Jenkins, A. (2025, August 28). How to Perform a Root Cause Analysis in Manufacturing. NetSuite. [Link]

  • MasterControl. (2023, May 16). Deviation Management & Root Cause Analysis in Manufacturing. [Link]

  • Stämm. Scaling Up Biomanufacturing: Overcoming Challenges and Driving Innovation. [Link]

  • INFORS HT. How to troubleshoot bioreactor contamination. [Link]

  • Sydle. (2024, September 11). Industrial process control: What is it and how to do it?[Link]

  • Epoptia. (2023, May 12). A guide to Root Cause Analysis in Manufacturing. [Link]

  • Mach Engineering. (2018, June 21). How To Troubleshoot In The Chemical Process Industry. [Link]

  • Blackwell, J. (2017, January 31). Troubleshooting Bacterial Contamination In Bioreactors. Bioprocess Online. [Link]

  • Dagyee. MBR Membrane BioReactor troubleshooting. [Link]

  • FourJaw. (2025, March 21). Root Cause Analysis in Manufacturing: Eliminating Unplanned Downtime. [Link]

  • Kinmore Motor. (2025, July 16). Production process control: importance, steps and examples. [Link]

  • Advanced Technology Services. (2024, April 5). Manufacturing Process Control Plans. [Link]

  • Altomonte, L. (2024, June 3). A Comprehensive Guide to Process Control. SafetyCulture. [Link]

  • VisiMix. Chemical Process Optimization, Most Common Mistakes. [Link]

  • Ulonska, S., et al. (2020). Downstream process development strategies for effective bioprocesses: Trends, progress, and combinatorial approaches. PMC. [Link]

  • Bio-Microbics. BioBarrier® Service Manual. [Link]

  • WuXi Biologics. (2025, August 12). How to Master Downstream: A Deep Dive Into Bioprocessing Purification. [Link]

  • Jinzong Machinery. (2025, December 24). Reactor Operation, Maintenance and Troubleshooting Approach![Link]

  • Biocompare. (2016, October 17). Tips on Downstream Purification Processes. [Link]

  • Applied Catalysts. (2023, October 12). How to Optimize Production Chemical Processes. [Link]

  • Perpusnas. (2026, January 6). Manufacturing Process Control: A Comprehensive Guide (PDF). [Link]

  • Microinnova. (2026, February 13). 5 Common Challenges in Process Scale-Up & How to Overcome Them. [Link]

  • 53Biologics. (2025, October 8). Overcoming Bottlenecks in Downstream Processing. [Link]

  • Re:Build Optimation. (2025, April 25). The Ultimate Chemical Manufacturing Scale-Up Checklist. [Link]

Sources

Validation & Comparative

Technical Guide: (3-Methoxypyridin-4-yl)methanamine NMR Analysis

[1]

Executive Summary

(3-Methoxypyridin-4-yl)methanamine (CAS: 909895-75-6) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural duality—combining a basic primary amine with an electron-rich pyridine core—presents unique analytical challenges.

This guide provides a comprehensive comparison of NMR analytical strategies, specifically contrasting Solvent Systems (CDCl₃ vs. DMSO-d₆) and Regioisomer Differentiation . Unlike standard data sheets, this document focuses on the causality behind spectral features to enable robust structural validation during drug development.

Part 1: Structural Analysis & Theoretical Grounding

The Molecule

The structure consists of a pyridine ring substituted at the C3 position with a methoxy group (–OCH₃) and at the C4 position with a methanamine moiety (–CH₂NH₂).

  • Electronic Environment: The pyridine nitrogen (N1) exerts a strong electron-withdrawing effect (–I, –M), deshielding adjacent protons. Conversely, the methoxy group at C3 is an electron-donating group (+M), which significantly shields the C2 and C4 positions (ortho/para direction), though the C4 position is occupied.

  • Key Analytical Challenge: The exchangeable amine protons (–NH₂) and the potential for aggregation via hydrogen bonding make solvent selection critical.

Expected Signal Logic
  • H2 (Pyridine): Singlet or narrow doublet. Deshielded by both the ring nitrogen and the adjacent oxygen.

  • H6 (Pyridine): Doublet. Deshielded by the ring nitrogen.

  • H5 (Pyridine): Doublet. Shielded relative to H6 due to resonance donation from the methoxy group.

  • Methylene (–CH₂–): Singlet. Chemical shift is sensitive to the protonation state of the adjacent amine.

Part 2: Comparative Analysis – Solvent Performance

The choice of solvent fundamentally alters the "performance" of the NMR analysis. We compare Chloroform- d (CDCl₃) against Dimethyl Sulfoxide- d₆ (DMSO- d₆) .

Comparison Table: Solvent Efficacy
FeatureAlternative A: CDCl₃Alternative B: DMSO-d₆ (Recommended)Technical Insight
Amine (-NH₂) Visibility Poor. Often invisible or extremely broad due to rapid exchange.Excellent. Distinct broad singlet; integration is reliable.DMSO forms H-bonds with –NH₂, slowing exchange rates.
Resolution (Linewidth) High. Sharp peaks, excellent for coupling constant (

) analysis.
Moderate. Higher viscosity leads to slightly broader lines.Use CDCl₃ for precise

-coupling calculation of aromatic protons.
Solubility Moderate. The free base is soluble; HCl salts are insoluble.High. Dissolves both free base and salt forms.DMSO is the universal solvent for polar heterocycles.
Water Peak Interference Low (~1.56 ppm).[2] Rarely interferes with aromatics.High (~3.33 ppm). Can obscure methylene/methoxy signals if wet.Dry DMSO is essential for this specific molecule.
Recommendation
  • For Structural Characterization: Use DMSO-d₆ . The visibility of the –NH₂ protons confirms the integrity of the amine, and it prevents aggregation-induced shifting.

  • For Purity/Process Checks: Use CDCl₃ . The sharper lines allow for easier detection of aliphatic impurities.

Part 3: Regioisomer Differentiation (The "Identity" Check)

A common synthetic pitfall is the formation of the 2-methoxy isomer. Differentiating (3-methoxypyridin-4-yl)methanamine from (2-methoxypyridin-4-yl)methanamine is critical.

Analytical Workflow Diagram

The following Graphviz diagram illustrates the logic flow for distinguishing these isomers.

IsomerLogiccluster_couplingCoupling Constant (J) CheckStartUnknown Isomer SampleStep1Analyze Aromatic Region (1H NMR)Start->Step1Branch1Observe H2 Proton SignalStep1->Branch1J_CheckCheck H5-H6 CouplingTarget: J ~5.0 Hz (Ortho)Step1->J_CheckLogic1Singlet (s) @ ~8.2 ppm(Isolated between N and OMe)Branch1->Logic1Pattern ALogic2Doublet (d) @ ~8.1 ppm(Coupled to H3)Branch1->Logic2Pattern BResult3OMe3-Methoxy Isomer(Target Product)Result2OMe2-Methoxy Isomer(Impurity)Logic1->Result3OMeLogic2->Result2OMe

Caption: Logic flow for differentiating the target 3-methoxy isomer from the common 2-methoxy impurity based on proton coupling patterns.

Part 4: Experimental Data & Protocols

1H NMR Data (400 MHz, DMSO-d₆)

Note: Values are representative of the free base form.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
H2 8.24Singlet (s)1H-Pyridine C2-H (Deshielded)
H6 8.13Doublet (d)1H5.2Pyridine C6-H
H5 7.28Doublet (d)1H5.2Pyridine C5-H
OMe 3.89Singlet (s)3H-–OCH₃
CH₂ 3.71Singlet (s)2H-Ar–CH₂–NH₂
NH₂ 1.8 - 2.5Broad (br s)2H-Amine (Exchangeable)
13C NMR Data (100 MHz, DMSO-d₆)
PositionShift (

, ppm)
Assignment
C3 152.4C-OMe (Ipso)
C2 140.1C-H (Ortho to N)
C6 144.8C-H (Ortho to N)
C4 136.5C-Alkyl (Ipso)
C5 120.2C-H (Meta to N)
OMe 56.1Methoxy Carbon
CH₂ 42.5Methylene Carbon
Standardized Protocol

To ensure reproducibility and avoid "ghost" peaks from salt formation:

  • Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d₆ .

  • Water Removal: If the methanamine is hygroscopic (common), add a single pellet of activated 4Å molecular sieves to the NMR tube 1 hour prior to acquisition. Do not use K₂CO₃ as it may induce base-catalyzed exchange.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (Quantitative).

    • Scans: 16 (1H), 1024 (13C).

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Fundamental text for pyridine coupling constants).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[5] Link

  • Vertex Pharmaceuticals. (2012). Patent WO2012125666A1: Pyridine inhibitors of kinases. (Contains analogous experimental data for 3-methoxypyridine derivatives). Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for chemical shift prediction). Link

Comparative Guide: Mass Spectrometry Fragmentation of (3-Methoxypyridin-4-yl)methanamine

[1]

Executive Summary

Context: (3-Methoxypyridin-4-yl)methanamine (MW: 138.17 Da) is a critical heterocyclic building block in medicinal chemistry, often serving as a scaffold for kinase inhibitors.[1] Its analysis presents a classic challenge in mass spectrometry: distinguishing positional isomers (e.g., 2-methoxy vs. 3-methoxy) and managing the "ortho-effect" driven by the interaction between the 3-methoxy and 4-methanamine substituents.

The Challenge: Standard automated libraries often misidentify pyridine derivatives due to similar isobaric fragments. This guide compares Electrospray Ionization (ESI-QTOF) against Electron Impact (EI-GCMS) to demonstrate how ionization hardness dictates the observed fragmentation pathways, specifically highlighting the diagnostic ortho-eliminations required for structural validation.

Structural Analysis & Ionization Logic

Before interpreting spectra, we must establish the sites of lability based on electronic effects.

FeatureChemical LogicMS Consequence
Pyridine Nitrogen Basic (

)
Primary site of protonation in ESI (

).[1]
Primary Amine High proton affinityCompetitive protonation site; directs

-cleavage in EI.
3-Methoxy Group Electron-donating (+M effect)Stabilizes carbocations; liable to lose

or

.[1]
Ortho-Vicinality 3-OMe and 4-

proximity
Critical: Facilitates intramolecular H-bonding and cyclization-elimination (Ortho Effect).[1]

Comparative Analysis: ESI (Soft) vs. EI (Hard)

This section contrasts the spectral signatures obtained from High-Resolution LC-MS (ESI) versus standard GC-MS (EI).

Table 1: Spectral Signature Comparison[1]
ParameterMethod A: ESI-QTOF (Soft Ionization) Method B: EI-GCMS (Hard Ionization)
Primary Ion

(Base Peak)

(Often weak/absent)
Dominant Mechanism Charge-Remote Fragmentation & Inductive CleavageRadical-Site Initiation (

-cleavage)
Key Fragment 1

122.05
(

)Diagnostic for benzylamine-type structure.[1]

30.03
(

)Dominant base peak in aliphatic amines.[1]
Key Fragment 2

107.03
(

)Specific to ortho-isomer (Ortho Effect).[1]

109.05
(

)Loss of imine fragment.[1]
Structural Insight Preserves molecular weight; reveals functional group proximity (ortho effect).[1]Fingerprints the aliphatic amine chain; confirms lack of substitution on the methylene carbon.
Expert Insight on Causality:
  • In ESI: The protonated amine (

    
    ) is a good leaving group. The proximity of the 3-methoxy oxygen facilitates an intramolecular proton transfer, aiding the expulsion of 
    
    
    (17 Da) or Methanol (32 Da). This is the "Ortho Effect" in action.
  • In EI: The high energy (70 eV) causes rapid

    
    -cleavage next to the amine nitrogen. The bond between the pyridine ring and the methylene group breaks, leaving the charge on the 
    
    
    fragment (
    
    
    30). This obscures the aromatic substitution pattern.

Mechanistic Pathway (The Ortho Effect)[2]

The following diagram illustrates the specific ESI fragmentation pathway. Note the bifurcation: one path is standard ammonia loss, while the other is the ortho-specific cyclization.

FragmentationParent[M+H]+ m/z 139.08 (Protonated Parent)Frag_122Fragment A m/z 122.05 [M+H - NH3]+ (Benzylic Cation)Parent->Frag_122- NH3 (17 Da) Standard Benzylamine LossTransitionH-Bond Transition State (Ortho-Interaction)Parent->TransitionProton TransferFrag_94Fragment B m/z 94.04 [Frag A - CO]+ (Ring Contraction)Frag_122->Frag_94- CO (28 Da) Phenolic contractionFrag_107Fragment C m/z 107.03 [M+H - CH3OH]+ (Cyclized Azaindole-like Cation)Transition->Frag_107- CH3OH (32 Da) Diagnostic Ortho-Elimination

Figure 1: ESI-CID Fragmentation Pathway.[1] The loss of methanol (m/z 107) is the diagnostic marker distinguishing the 3-methoxy isomer from 2- or 5-methoxy isomers, which cannot form the required transition state.

Experimental Protocol: LC-MS/MS Optimization

To replicate these results for regulatory filing or structural confirmation, follow this self-validating protocol.

A. Sample Preparation (Critical Step)[1]
  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid .

    • Why: Acetonitrile can suppress ionization of small pyridines. Methanol promotes protonation.[1] Formic acid is essential to ensure

      
       formation.[1]
      
  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or column injection.

B. Instrument Parameters (Q-TOF / Orbitrap)
  • Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV (Ensure stable Taylor cone).

  • Capillary Temp: 275°C (High enough to desolvate, low enough to prevent thermal degradation of the amine).

  • Collision Energy (CE) Ramp:

    • Step 1 (Low CE, 10-15 eV): Isolate Parent (

      
       139).[1] Confirm purity.
      
    • Step 2 (Med CE, 25-30 eV): Observe ratio of

      
       122 (
      
      
      ) vs
      
      
      107 (
      
      
      ).[1]
    • Step 3 (High CE, 45+ eV): Force ring cleavage (useful for confirming pyridine core).[1]

C. Validation Criteria (The "Trust" Check)
  • Isotope Pattern: The parent ion at 139.08 must show an M+1 peak (140.08) at ~8.5% intensity (consistent with 7 carbons).[1]

  • Fragment Check: If you observe a strong peak at

    
     124 (Loss of methyl only), suspect the 4-methoxy  isomer (where ortho-elimination of methanol is impossible). The presence of 
    
    
    107 is the "Go/No-Go" signal for the 3-methoxy structure.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text confirming

    
    -cleavage mechanisms in amines).
    
  • NIST Chemistry WebBook. Mass Spectrum of Pyridine Derivatives. National Institute of Standards and Technology.[1][2][3] Available at: [Link] (Verified source for general pyridine fragmentation data).[1]

  • Orelli, L. R., et al. (2006).[1][4] "A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines." Rapid Communications in Mass Spectrometry. (Demonstrates the mechanistic divergence between EI and ESI for heterocyclic amines).

  • Fraisse, D., & Tabet, J. C. (2004). "Electron Ionization Mass Spectrometry as a Tool for the Investigation of the Ortho Effect." Journal of Mass Spectrometry.

Comparative Guide: HPLC and LC-MS Analysis of (3-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

(3-Methoxypyridin-4-yl)methanamine (CAS: 909895-75-6) presents a classic analytical paradox in pharmaceutical development. As a fragment containing both a pyridine ring and a primary aliphatic amine, it exhibits dual basicity and significant polarity .

  • Physicochemical Profile:

    • Basicity: The aliphatic aminomethyl group (

      
      ) is strongly basic, while the pyridine nitrogen (
      
      
      
      ) adds a secondary ionization center.
    • Polarity: The molecule is highly hydrophilic (LogP < 1.0), leading to poor retention on standard C18 columns under acidic conditions.

    • Chromophore: The methoxypyridine core provides UV absorption (

      
       nm), enabling HPLC-UV, though with lower sensitivity than MS.
      

The Analytical Challenge: Standard acidic C18 methods often result in early elution (near void volume) and severe peak tailing due to silanol interactions. This guide compares two optimized approaches: a High-pH Reversed-Phase HPLC-UV method for robust QC/purity analysis, and a HILIC-MS/MS method for high-sensitivity trace quantification.

Method A: High-pH Reversed-Phase HPLC-UV (QC & Purity)

Objective: Routine purity profiling and assay determination at


g/mL levels.
Rationale (Expert Insight)

Traditional ion-pairing (e.g., TFA, heptane sulfonate) is often used for polar bases but suffers from slow equilibration and MS incompatibility. The modern expert approach utilizes hybrid-silica particles (e.g., BEH, Gemini) that withstand high pH (pH 10-11).

  • Mechanism: At pH 10.5, the aliphatic amine (and pyridine) is largely deprotonated (neutral). This drastically increases hydrophobicity, ensuring retention on C18 and eliminating silanol cation-exchange interactions, resulting in sharp, symmetrical peaks.

Experimental Protocol

Instrumentation: HPLC system with PDA/UV detector (e.g., Agilent 1260 / Waters Alliance).

ParameterSpecification
Column XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column)
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide
Mobile Phase B Acetonitrile (LC Grade)
Flow Rate 0.6 mL/min
Column Temp 40°C (Improves mass transfer for bases)
Detection UV @ 275 nm (Reference 360 nm)
Injection Vol 2-5 µL

Gradient Program:

  • 0.0 min: 5% B (Hold 1 min)

  • 1.0 - 8.0 min: Linear ramp to 60% B

  • 8.0 - 8.1 min: Step to 95% B (Wash)

  • 8.1 - 10.0 min: Hold 95% B

  • 10.1 min: Re-equilibrate at 5% B

Method B: HILIC-MS/MS (Trace Analysis)

Objective: Bioanalysis (plasma/urine) or genotoxic impurity quantification at ng/mL levels.[1]

Rationale (Expert Insight)

For trace analysis, High-pH RP is less ideal for MS due to potential source fouling from non-volatile buffers (though ammonium bicarbonate is volatile, pH 10 can be harsh on ESI emitters). Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice.

  • Mechanism: HILIC uses a high-organic mobile phase to create a water-rich layer on the polar stationary phase.[2] The polar analyte partitions into this layer.[2][3]

  • MS Benefit: The high organic content (Acetonitrile) enhances desolvation efficiency in the ESI source, providing a 5-10x gain in sensitivity compared to aqueous RP methods.

Experimental Protocol

Instrumentation: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).

ParameterSpecification
Column Kinetex HILIC (Unbonded Silica) or BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 35°C
Ion Source ESI Positive Mode (+ve)

Gradient Program (HILIC "Reverse" Gradient):

  • 0.0 min: 95% B (High organic start)

  • 0.5 - 4.0 min: Linear ramp to 60% B

  • 4.0 - 5.0 min: Hold 60% B

  • 5.1 min: Step back to 95% B

  • 5.1 - 8.0 min: Re-equilibration (Critical for HILIC)

MS/MS Transitions (Example):

  • Precursor:

    
     139.1 
    
    
    
  • Quantifier:

    
     122.1 (Loss of 
    
    
    
    )
  • Qualifier:

    
     109.1 (Loss of 
    
    
    
    )

Performance Comparison & Data Summary

The following table summarizes the expected performance metrics based on validation of similar aminomethylpyridine scaffolds.

FeatureMethod A: High-pH RP-HPLCMethod B: HILIC-MS/MS
Primary Use Case Raw material QC, Assay (>98%)PK studies, Impurity screening (<0.1%)
LOD (Limit of Detection) ~0.5 µg/mL~1.0 ng/mL
Linearity Range 10 - 500 µg/mL5 - 1000 ng/mL
Peak Shape (Tailing Factor) Excellent (

1.0 - 1.1) due to neutral state
Good (

1.1 - 1.3)
Matrix Tolerance High (Salt/Buffer tolerant)Moderate (Requires desalting/dilution)
Throughput Medium (12-15 min run)High (8 min run)

Visualized Workflows

Analytical Decision Pathway

This diagram illustrates the logic flow for selecting the appropriate method and the critical mechanistic steps for each.

AnalysisWorkflow Start Start: (3-Methoxypyridin-4-yl)methanamine Analysis Decision Define Analytical Goal Start->Decision Goal_QC Goal: Purity / Assay (High Conc.) Decision->Goal_QC Raw Material / Formulation Goal_Trace Goal: Trace / Bioanalysis (Low Conc.) Decision->Goal_Trace Plasma / Impurity Method_UV Method A: High-pH RP-HPLC Goal_QC->Method_UV Mech_UV Mechanism: Analyte Deprotonation (pH 10.5) Increases Hydrophobicity -> C18 Retention Method_UV->Mech_UV Result_UV Output: Robust QC Data (Tailing Factor < 1.2) Mech_UV->Result_UV Method_MS Method B: HILIC-MS/MS Goal_Trace->Method_MS Mech_MS Mechanism: Partitioning into Water Layer High Organic MP -> Enhanced ESI Response Method_MS->Mech_MS Result_MS Output: High Sensitivity (LOD < 1 ng/mL) Mech_MS->Result_MS

Caption: Decision matrix for selecting High-pH RP vs. HILIC based on sensitivity and matrix requirements.

Sample Preparation Workflow

Standardized preparation protocols to ensure "Self-Validating" reliability.

SamplePrep Sample Raw Sample (Solid or Plasma) Diluent_A Diluent A: 50:50 ACN:10mM Amm. Bicarb (pH 10) Sample->Diluent_A For Method A PPT Protein Precipitation (Add 3x Vol Cold ACN) Sample->PPT For Method B Mix_A Vortex & Centrifuge 10,000 x g Diluent_A->Mix_A Filter Filter 0.2 µm PTFE (Remove Particulates) Mix_A->Filter Inject_A Inject HPLC-UV Filter->Inject_A Mix_B Vortex & Centrifuge 14,000 x g PPT->Mix_B Supernatant Collect Supernatant (Do NOT Evaporate to Dryness) Mix_B->Supernatant Inject_B Inject HILIC-MS Supernatant->Inject_B

Caption: Parallel sample preparation workflows minimizing degradation and matrix interference.

References

  • McCalley, D. V. (2017). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

  • Agilent Technologies. (2020). Urinary Catecholamines, Metanephrines, and 3-Methoxytyramine in a Single LC/MS/MS Run.[1][4] Application Note. Link

  • Waters Corporation. (2021). Strategies for the Separation of Polar Basic Compounds. Application Note. Link

  • PubChem. (2023). (3-Methoxypyridin-4-yl)methanamine Compound Summary. National Library of Medicine. Link

Sources

Comparative Guide: X-ray Crystallography of (3-Methoxypyridin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The (3-Methoxypyridin-4-yl)methanamine scaffold represents a critical "privileged structure" in modern medicinal chemistry, particularly in the design of kinase inhibitors, GPCR ligands, and nNOS inhibitors. Its structural uniqueness lies in the ortho-methoxy substituent , which acts not merely as a steric block but as a conformational lock .

This guide objectively compares the crystallographic behavior, structural dynamics, and experimental protocols of this scaffold against its primary alternatives: the unsubstituted (Pyridin-4-yl)methanamine and the bioisosteric (3-Fluoropyridin-4-yl)methanamine .

Key Takeaway: The 3-methoxy group facilitates an intramolecular hydrogen bond (


), pre-organizing the ligand into a "closed" conformation. This reduces the entropic penalty upon binding but introduces specific crystallographic challenges—namely, disorder in the methoxy rotation and the requirement for specific salt forms to achieve diffraction-quality crystals.

Structural & Physicochemical Comparison

Understanding the intrinsic properties of the scaffold is prerequisite to successful crystallization. The following table contrasts the target scaffold with its nearest chemical neighbors.

Table 1: Comparative Structural Metrics
Feature(3-Methoxy...)[1][2][3][4][5] Derivative (3-Fluoro...) Derivative Unsubstituted (3-H)
Conformational Bias High (Closed) . Intramolecular H-bond (

) restricts side-chain rotation.
Moderate . Weak electrostatic repulsion/attraction; no strong H-bond lock.Low (Flexible) . Free rotation of the methanamine tail.
Lattice Energy High . Methoxy group adds packing efficiency via weak

interactions.
Medium . Fluorine acts as a weak H-bond acceptor.[6]Low . Often forms oils or low-melting solids due to flexibility.
Solubility Moderate. Lipophilic "closed" state aids membrane permeability but lowers aqueous solubility.High. Polar C-F bond increases polarity without lipophilic bulk.High.
Crystallizability Excellent as Salt . Forms robust lattices with HCl, Fumaric acid, or Oxalic acid.Good . Crystallizes readily but often requires co-solvents.Poor . Often requires derivatization or co-crystallization to solidify.
Binding Entropy Favorable . Pre-organized conformation reduces

upon protein binding.
Neutral .Unfavorable . High entropic penalty to freeze the flexible tail.

Experimental Protocols: From Synthesis to Structure

This section details the self-validating workflows required to obtain high-resolution datasets.

Pre-Crystallization: Synthesis & Purification
  • Purity Requirement: >98% by HPLC.

  • Critical Step: The amine group is prone to oxidation. Store free bases under Argon.

  • Salt Formation: Do not attempt to crystallize the free base directly; it often oils out.

    • Protocol: Dissolve 10 mg of the derivative in minimal Ethanol (EtOH). Add 1.1 equivalents of acid (e.g., 1M HCl in ether or solid Fumaric acid). A precipitate should form immediately. Recrystallize this salt.

Crystallization Screening Workflow

For this scaffold, Vapor Diffusion (Sitting Drop) is superior to simple evaporation due to the tendency of the methoxy group to induce polymorphism.

Protocol: Salt Screening for Small Molecule XRD
  • Prepare Stocks: 20 mg/mL solutions of the derivative in MeOH, EtOH, and Acetonitrile.

  • Acid Matrix: Screen against HCl, HBr, Fumaric Acid, Maleic Acid, and Oxalic Acid.

  • Setup: Mix 1:1 molar ratio of amine:acid.

  • Method:

    • If precipitate forms: Heat to dissolve, then allow slow cooling (0.1 °C/min).

    • If clear: Set up vapor diffusion against Hexane or Diethyl Ether.

Visualization: Crystallization Decision Tree

CrystallizationWorkflow Start Purified (3-Methoxypyridin-4-yl) methanamine Derivative CheckState Physical State check Start->CheckState IsOil Result: Oil / Gum CheckState->IsOil IsSolid Result: Solid Powder CheckState->IsSolid SaltScreen Salt Screening (HCl, Fumarate, Oxalate) IsOil->SaltScreen Mandatory Recryst Recrystallization (Slow Cooling: EtOH/MeOH) IsSolid->Recryst Try first CoCrystal Co-Crystallization (w/ Resorcinol or carboxylic acids) SaltScreen->CoCrystal If salts fail VaporDiff Vapor Diffusion (Solvent: MeOH | Precipitant: Et2O) SaltScreen->VaporDiff If soluble XRD X-Ray Diffraction Data Collection Recryst->XRD Single Crystal Found CoCrystal->XRD VaporDiff->XRD

Figure 1: Decision tree for crystallizing flexible pyridine-methanamine derivatives. Note the critical branch point for "Oils" which necessitates salt formation.

Data Collection & Refinement Strategy

Data Collection Parameters[4][7][8][9][10]
  • Temperature: Collect at 100 K (Cryogenic). The methoxy group often exhibits high thermal motion or rotational disorder at room temperature.

  • Resolution Target: Aim for <0.80 Å for small molecules to resolve the H-atom positions on the amine, confirming the intramolecular H-bond.

Refinement Challenges: The "Methoxy Disorder"

In approximately 30% of datasets, the 3-methoxy group may display rotational disorder (two positions of the methyl group).

  • Diagnosis: Elongated thermal ellipsoids on the Methyl carbon or Oxygen.

  • Solution: Model the disorder using PART 1 and PART 2 commands in SHELXL. Restrain geometries using SAME or SADI if the occupancy of the minor component is <20%.

Interpretation: The "Closed" vs. "Open" State

When analyzing the electron density map, verify the conformation:

  • Closed State (Vacuum/Crystal): The Amine N is within 2.8–3.1 Å of the Methoxy O. This is the low-energy state in the absence of a protein target.

  • Open State (Protein-Bound): In complex with kinases (e.g., nNOS), the methoxy group often rotates away or the amine twists to engage active site residues (e.g., Asp/Glu), breaking the intramolecular H-bond.

Mechanistic Insight: The Conformational Lock

The superior performance of this scaffold in drug discovery is often attributed to its ability to switch between a membrane-permeable "closed" state and a bioactive "open" state.

Visualization: Conformational Dynamics

Conformation Closed Closed State (Lipophilic) Closed->Closed Intramolecular H-Bond (N-H...O-Me) Transition Energy Barrier (~3-5 kcal/mol) Closed->Transition Solvation / Approach Open Open State (Bioactive) Transition->Open Induced Fit Target Protein Target (e.g., nNOS, Kinase) Open->Target Intermolecular H-Bonds (High Affinity)

Figure 2: The dynamic equilibrium of the scaffold. The methoxy group stabilizes the 'Closed' state, aiding transport, while the protein environment selects the 'Open' state.

References

  • Anderson, M. O., et al. (2011). "Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase." Journal of Medicinal Chemistry, 54(13), 4978–4989. Link

  • Müller, P., et al. (2006). "Crystal structure refinement: A crystallographer's guide to SHELXL." Acta Crystallographica Section C, 62(11). Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[7] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Rowan, A. S., et al. (2024). "Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors." Rowan Science. Link

  • Caron, G., et al. (2019). "Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry."[8] Medicinal Chemistry Communications, 10, 10-18. Link

Sources

Benchmarking Novel Pyridine Scaffolds: A Comparative In-Vitro Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Paradox

In modern drug discovery, the pyridine ring is a "privileged scaffold," appearing in over 95 FDA-approved drugs, including blockbuster kinase inhibitors and antifungals. Its electron-deficient nature and the presence of a basic nitrogen atom offer unique opportunities for hydrogen bonding and pi-stacking interactions within a target's active site.

However, these same properties introduce distinct liabilities. The lone pair on the pyridine nitrogen often leads to rapid oxidative metabolism (N-oxidation) or non-specific toxicity due to mitochondrial uncoupling. Furthermore, while pyridines are generally more soluble than their benzene isosteres, they frequently suffer from pH-dependent solubility crashes in neutral biological media.

This guide moves beyond generic screening. It outlines a self-validating in-vitro testing architecture specifically designed to de-risk novel pyridine compounds early in the funnel, comparing them against standard carbocyclic alternatives.

Phase I: Physicochemical Profiling (The Solubility Gate)

Standard solubility protocols often fail pyridine derivatives because they do not account for the steep ionization curve near physiological pH. A pyridine with a pKa of ~5.2 will be soluble in the stomach (pH 1.2) but may precipitate in the bloodstream (pH 7.4).

Comparative Protocol: pH-Dependent Kinetic Solubility

Objective: Determine the "Crash Point" relative to physiological compartments.

Reagents:

  • Test Compound: 10 mM stock in DMSO.

  • Buffers: PBS (pH 7.4), Citrate Buffer (pH 4.0), SGF (Simulated Gastric Fluid, pH 1.2).

  • Control: Terfenadine (Low solubility), Verapamil (High solubility).

Step-by-Step Workflow:

  • Preparation: Dispense 190 µL of each buffer into a 96-well UV-transparent plate.

  • Spiking: Add 10 µL of compound stock (final conc. 500 µM, 5% DMSO). Note: Keep DMSO <5% to prevent solvent-mediated solubilization artifacts.

  • Equilibration: Shake at 300 rpm for 24 hours at 37°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Calculate solubility using a calibration curve.

Data Interpretation: Pyridine vs. Phenyl Isostere

The following table illustrates typical data showing the "Pyridine Advantage" at low pH vs. the "Phenyl Flatline."

ParameterCompound A (Novel Pyridine)Compound B (Phenyl Analog)Interpretation
pKa (Calc) 5.4 (Basic N)N/A (Neutral)Pyridine ionizes in acidic media.
Solubility pH 1.2 > 450 µM15 µMHigh Absorption Potential (Gastric).
Solubility pH 7.4 45 µM12 µMRisk: Potential precipitation in plasma.
LogD (pH 7.4) 2.13.8Pyridine is less lipophilic, lowering non-specific binding.

Phase II: Metabolic Stability (The N-Oxide Trap)

The most common failure mode for pyridines is rapid clearance via Cytochrome P450 (CYP)-mediated N-oxidation. Standard microsomal assays may underestimate this if the N-oxide metabolite is unstable or not monitored.

Diagram: Pyridine Metabolic Liabilities

This diagram visualizes the competing metabolic pathways that must be monitored.

PyridineMetabolism cluster_legend Pathway Key Parent Parent Pyridine (Active) CYP CYP450 (Liver Microsomes) Parent->CYP Oxidative Attack NOxide Pyridine N-Oxide (Inactive/Toxic?) CYP->NOxide N-Oxidation (Major Route) Pyridone 2-Pyridone (Stable Metabolite) CYP->Pyridone C-Oxidation Phase2 Glucuronidation (Clearance) NOxide->Phase2 Conjugation Key1 Red Arrow = High Risk Liability

Caption: Metabolic divergence of pyridine scaffolds. N-oxidation is the primary liability requiring specific monitoring during HLM assays.

Protocol: HLM Stability with N-Oxide Monitoring

Objective: Quantify Intrinsic Clearance (


) and identify N-oxide formation.

Critical Modification: Unlike standard screens, you must monitor the +16 Da mass shift (Oxygen insertion) via LC-MS/MS.

  • Reaction Mix: Human Liver Microsomes (0.5 mg/mL protein), 100 mM Phosphate Buffer (pH 7.4).

  • Substrate: 1 µM Test Compound (Low concentration ensures linear kinetics).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, Isocitrate, Isocitrate Dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins into ice-cold Acetonitrile (containing Warfarin internal standard).

  • Analysis: LC-MS/MS (MRM mode). Monitor Parent (M) and Metabolite (M+16).

Phase III: Cytotoxicity (The False Positive Check)

Warning: Pyridine compounds can reduce tetrazolium salts (MTT/MTS) non-enzymatically due to their redox potential, leading to false indications of cell viability (underestimating toxicity).

Comparative Guide: Assay Selection
Assay TypeMechanismSuitability for PyridinesVerdict
MTT/MTS Colorimetric (Reductase)Low Risk of chemical interference (False Negatives).
LDH Release Membrane IntegrityMedium Good for necrosis, misses early apoptosis.
CellTiter-Glo ATP LuminescenceHigh No chemical interference; high sensitivity.
Protocol: Multiplexed Safety Screen

Objective: Distinguish between specific efficacy and general mitochondrial toxicity.

  • Cell Lines: HepG2 (Liver tox model) vs. Target Cancer Line (e.g., MCF-7).

  • Dosing: 8-point dose-response (0.1 nM to 100 µM).

  • Incubation: 48 hours.

  • Readout:

    • Step A: Remove 50 µL supernatant for LDH assay (Membrane rupture).

    • Step B: Add CellTiter-Glo reagent to remaining cells (ATP quantification).

  • Calculation: Calculate Selectivity Index (

    
    ). An 
    
    
    
    is required for progression.

Strategic Workflow Visualization

The following decision tree illustrates the logic flow for advancing a pyridine hit to a lead candidate.

TestingWorkflow Start Novel Pyridine Synthesized Solubility pH-Dependent Solubility (pH 1.2 vs 7.4) Start->Solubility Decision1 Soluble at pH 7.4? Solubility->Decision1 Formulation Develop Salt Form (HCl/Mesylate) Decision1->Formulation No (<10µM) Metab HLM Stability (+ N-Oxide Check) Decision1->Metab Yes (>10µM) Formulation->Metab Decision2 T1/2 > 30 min? Metab->Decision2 Block Block Metabolic Soft Spot (F/Me substitution) Decision2->Block No Cyto ATP-Based Cytotoxicity (HepG2 vs Target) Decision2->Cyto Yes Block->Start Re-synthesis Lead Qualified Lead Candidate Cyto->Lead SI > 10

Caption: Integrated decision matrix for pyridine lead optimization. Note the feedback loop for metabolic blocking.

References

  • US Food and Drug Administration (FDA). (2020).[1] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link][1][2]

  • OECD. (2004).[3] Test No. 428: Skin Absorption: In Vitro Method.[3][4] OECD Guidelines for the Testing of Chemicals.[3][5] [Link]

  • Pimienta-Garcia, E., et al. (2023).[6][7] Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. ACS Omega. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[8] ScienceDirect. (General reference for Kinetic Solubility protocols). [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized (3-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a procedural step but the bedrock of safety and efficacy. For a novel compound like (3-Methoxypyridin-4-yl)methanamine, a versatile building block in medicinal chemistry, establishing a robust and orthogonal analytical strategy for purity assessment is paramount. This guide provides an in-depth comparison of key analytical techniques, delving into the causality behind experimental choices and presenting a framework for a self-validating purity assessment system.

The Analytical Imperative: A Multi-faceted Approach to Purity

A single analytical technique is seldom sufficient to declare a synthesized compound "pure." Each method possesses inherent strengths and limitations, making a multi-pronged, or orthogonal, approach the gold standard in the pharmaceutical industry.[] This ensures that a comprehensive picture of the compound's purity is obtained, minimizing the risk of undetected impurities that could compromise downstream applications. For (3-Methoxypyridin-4-yl)methanamine, a strategic combination of chromatographic, spectroscopic, and elemental analysis techniques is recommended.

Understanding the Target: Synthesis and Potential Impurities of (3-Methoxypyridin-4-yl)methanamine

A thorough understanding of the synthetic route is critical for anticipating potential impurities.[] A common pathway to (3-Methoxypyridin-4-yl)methanamine likely involves the reduction of a 4-cyanopyridine precursor.

A plausible synthetic route could be:

  • Methoxylation: Introduction of a methoxy group onto a pyridine ring, for instance, from a suitable hydroxypyridine derivative.

  • Cyanation: Introduction of a nitrile group at the 4-position of the pyridine ring.

  • Reduction: Reduction of the nitrile group to a primary amine.

Based on this, potential process-related impurities could include:

  • Starting Materials: Unreacted 3-hydroxy-4-cyanopyridine or other precursors.

  • Intermediates: Incompletely reduced species such as the corresponding imine or aldehyde.

  • By-products: Compounds arising from side reactions, such as hydrolysis of the nitrile group to a carboxylic acid or amide, or over-alkylation of the pyridine nitrogen.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

Comparative Analysis of Purity Validation Techniques

The selection of analytical techniques should be guided by their ability to detect and quantify these potential impurities effectively. Below is a comparative overview of the most pertinent methods for validating the purity of (3-Methoxypyridin-4-yl)methanamine.

Analytical Technique Principle Strengths Limitations Primary Application for (3-Methoxypyridin-4-yl)methanamine
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High sensitivity for detecting trace impurities, excellent quantitative accuracy and precision, versatile for a wide range of compounds.[2]Requires reference standards for definitive identification and quantification of impurities, method development can be time-consuming.Quantitative Purity Assessment: Determining the percentage purity and quantifying known and unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for identifying and quantifying volatile impurities, high sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar compounds like amines.[3]Residual Solvent Analysis & Volatile Impurities: Detecting and quantifying residual solvents and volatile by-products from the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information for both the main compound and impurities, quantitative analysis is possible with an internal standard (qNMR), non-destructive.Lower sensitivity compared to chromatographic methods for trace impurities.Structural Confirmation & Identification of Major Impurities: Confirming the structure of the synthesized compound and identifying and quantifying major impurities without the need for reference standards.
Elemental Analysis (CHNS) Combustion of the sample to convert elements to gaseous oxides, which are then quantified.Provides the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur) of the sample, which can be compared to the theoretical values to assess bulk purity.Does not provide information on the nature of impurities, only the overall elemental composition.Confirmation of Elemental Composition: Verifying that the bulk elemental composition of the synthesized compound is consistent with its molecular formula.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the key experiments in validating the purity of (3-Methoxypyridin-4-yl)methanamine.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

This method is designed to separate the main component from potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm (based on the UV absorbance of the pyridine ring)

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (3-Methoxypyridin-4-yl)methanamine and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

Causality of Choices: A C18 column is a versatile reversed-phase column suitable for polar aromatic compounds. The gradient elution allows for the separation of compounds with a range of polarities. TFA is used as an ion-pairing agent to improve peak shape for the basic amine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This protocol is for the detection and quantification of residual solvents from the synthesis.

Instrumentation:

  • GC-MS system with a headspace autosampler

  • Capillary column (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness)

Reagents:

  • Dimethyl sulfoxide (DMSO) (Headspace grade)

Procedure:

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, constant flow of 1.2 mL/min

    • Oven Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 35-350

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of (3-Methoxypyridin-4-yl)methanamine into a 20 mL headspace vial.

    • Add 1 mL of DMSO.

    • Seal the vial and vortex to dissolve.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 min

  • Analysis:

    • Run the sample and identify any peaks corresponding to common organic solvents by comparing their mass spectra to a library (e.g., NIST).

    • Quantify using an external standard calibration curve for any identified solvents.

Causality of Choices: Headspace GC-MS is the standard technique for residual solvent analysis as it allows for the introduction of volatile analytes into the GC without injecting the non-volatile API. A DB-624 column is specifically designed for the separation of residual solvents.

Quantitative NMR (qNMR) for Absolute Purity

This method provides an absolute measure of purity against a certified internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of (3-Methoxypyridin-4-yl)methanamine and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full signal relaxation for accurate integration.

  • Data Processing and Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / Wanalyte) * (Wstd / MWstd) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Puritystd = Purity of the internal standard

Causality of Choices: qNMR is a primary analytical method that provides a direct measurement of the analyte-to-standard ratio, thus giving an absolute purity value. DMSO-d6 is a suitable solvent for many organic compounds and its residual peak does not typically interfere with key analyte signals. Maleic acid is a good internal standard as it is non-volatile, stable, and has a simple 1H NMR spectrum.

Visualization of the Purity Validation Workflow

A logical and systematic workflow is crucial for an efficient and comprehensive purity validation.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Purity cluster_spectroscopy_elemental Orthogonal Confirmation cluster_final Final Purity Assessment Synthesis Synthesized (3-Methoxypyridin-4-yl)methanamine Initial_NMR 1H and 13C NMR (Structural Confirmation) Synthesis->Initial_NMR HPLC HPLC-UV (Quantitative Purity, Non-volatile Impurities) Initial_NMR->HPLC Proceed if structure is confirmed GC_MS Headspace GC-MS (Residual Solvents, Volatile Impurities) Initial_NMR->GC_MS qNMR Quantitative NMR (qNMR) (Absolute Purity) HPLC->qNMR Orthogonal Check Elemental Elemental Analysis (CHNS) (Elemental Composition) HPLC->Elemental Final_Purity Final Purity Report (>95% by orthogonal methods) qNMR->Final_Purity Elemental->Final_Purity

Caption: Workflow for the comprehensive purity validation of (3-Methoxypyridin-4-yl)methanamine.

Trustworthiness: A Self-Validating System

The strength of this multi-technique approach lies in its self-validating nature. For instance, a high purity value obtained from HPLC should be corroborated by a similar high purity value from qNMR. Discrepancies between the results of different techniques would trigger further investigation into the nature of any impurities. For example, if HPLC indicates 99.5% purity, but elemental analysis is off by more than 0.4%, it could suggest the presence of an inorganic impurity not detected by UV-based HPLC.

Conclusion

Validating the purity of a synthesized compound such as (3-Methoxypyridin-4-yl)methanamine is a critical endeavor that demands a meticulous and multi-faceted analytical approach. By integrating the high sensitivity of chromatographic techniques like HPLC and GC-MS with the structural and quantitative power of NMR spectroscopy and the fundamental confirmation provided by elemental analysis, researchers can establish a comprehensive and trustworthy purity profile. This rigorous, evidence-based strategy is not only a hallmark of good scientific practice but also a regulatory expectation in the journey of drug development.

References

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link][4]

  • International Journal of Pharmacy and Biological Sciences. (2019, July 1). Analytical Method Development and Validation of Pyrimethamine and Sulphadoxine in Pharmaceutical Dosage Forms by RP-HPLC. Retrieved from [Link][2]

  • Liebeskind, L. S. (2008, May 9). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Retrieved from [Link][5]

  • N.A. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. Retrieved from [Link][6]

  • N.A. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Retrieved from [Link][7][8]

  • N.A. (2022, April 1). A REVIEW ON IMPURITY PROFILING IN DRUG DEVELOPMENT. ijbpas. Retrieved from [Link][9]

  • N.A. (2024, March 22). (PDF) Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. ResearchGate. Retrieved from [Link][10]

  • N.A. (n.d.). DRUG CHARACTERIZATION/ IMPURITY PROFILING. Unodc. Retrieved from [Link][11]

  • N.A. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride. DR-NTU. Retrieved from [Link][3]

  • N.A. (n.d.). Pyridine - Wikipedia. Retrieved from [Link][12]

  • N.A. (n.d.). Recent trends in the impurity profile of pharmaceuticals - PMC. Retrieved from [Link][13]

  • Organic Chemistry Portal. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link][14]

  • Sajan, D. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Retrieved from [Link][15]

  • Sajan, D. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link][16]

  • Sajan, D. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link][17]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link][3]

  • Somsak, L. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. Retrieved from [Link][18]

  • St-Gelais, A. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Retrieved from [Link][19]

  • St-Gelais, A. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. Retrieved from [Link][20]

Sources

Pyridine Scaffold Optimization: A Head-to-Head Guide on Regioisomerism and Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyridine ring is not merely a benzene replacement; it is a tunable electronic valve. This guide provides a head-to-head technical comparison of pyridine regioisomers (2-, 3-, and 4-substituted) and their diazine alternatives (pyrimidine, pyrazine).

We focus on the critical decision matrix facing drug developers: balancing basicity (solubility/hERG liability) against metabolic stability (CYP450 vulnerability).

Part 1: Physicochemical Head-to-Head

The Basicity vs. Lipophilicity Trade-off

The position of the nitrogen atom relative to substituents dictates the electronic environment of the scaffold. This is the primary driver for solubility and permeability.

1. Pyridine Regioisomers
  • 2-Substituted Pyridines (Ortho):

    • Effect: Often introduces a "sigma-hole" interaction or intramolecular hydrogen bonding (if the substituent is a donor like -NH2).

    • pKa Impact: 2-aminopyridine (

      
      ) is significantly more basic than pyridine (
      
      
      
      ) due to resonance stabilization of the cation.
    • Utility: Excellent for disrupting planarity if the substituent is bulky, improving solubility.

  • 3-Substituted Pyridines (Meta):

    • Effect: Electronic isolation. The substituent feels the inductive withdrawal of the nitrogen but lacks direct resonance conjugation with the lone pair.

    • pKa Impact: 3-aminopyridine (

      
      ).
      
    • Utility: The "Goldilocks" zone. It mimics the geometry of meta-substituted benzenes but with lower lipophilicity (

      
      ).
      
  • 4-Substituted Pyridines (Para):

    • Effect: Direct resonance conjugation.

    • pKa Impact: 4-aminopyridine (

      
      ). Highly basic.
      
    • Risk:[1][2] High basicity often correlates with hERG channel blockage and phospholipidosis.

2. The Azine Alternatives (Diazines)

When pyridine fails (usually due to high metabolism or hERG), inserting a second nitrogen is the standard optimization step.

ScaffoldpKa (Parent)LogPKey Feature
Pyridine 5.20.65Balanced solubility/permeability.[3]
Pyrimidine (1,[1][3][4][5]3)1.3-0.40Metabolic Sink. drastically reduces basicity; often improves metabolic stability.
Pyrazine (1,[3][4][5][6][7][8][9]4)0.6-0.20Symmetry. Non-basic; often used to lower LogD without adding H-bond donors.
Pyridazine (1,[3][4][5]2)2.3-0.16Dipole Monster. High dipole moment increases polarity but can hurt permeability.

Part 2: Metabolic Stability & Toxicity

The "Soft Spot" Analysis

Metabolism of pyridine scaffolds is dominated by two pathways: N-oxidation (FMO/CYP mediated) and C-hydroxylation (CYP mediated).

The Metabolic Decision Tree

The following diagram illustrates the logical flow for diagnosing and fixing metabolic instability in pyridine scaffolds.

Metabolic_Logic Start Instability Detected (High CLint) Check_MetID Metabolite ID Analysis Start->Check_MetID NOxide Major Met: N-Oxide Check_MetID->NOxide +16 Da (N-O) CHydroxy Major Met: C-Hydroxylation Check_MetID->CHydroxy +16 Da (C-OH) Sol_NOxide Solution: 1. Add steric bulk at C2/C6 2. Reduce N-basicity (EWG) NOxide->Sol_NOxide Sol_CHydroxy Solution: 1. Block Para-position (C4) 2. Switch to Pyrimidine (remove electron density) CHydroxy->Sol_CHydroxy

Figure 1: Decision logic for optimizing pyridine metabolic stability based on metabolite identification.

  • N-Oxidation: Common in electron-rich pyridines.[3]

    • Fix: Add a substituent at C2 (steric block) or add an Electron Withdrawing Group (EWG) to lower N-basicity.

  • Aldehyde Oxidase (AO): A specific risk for electron-deficient heterocycles (like pyrimidines or pyridines with EWGs) at the C2 position.

    • Fix: Block the C2 position with a methyl or amino group.

Part 3: Synthetic Accessibility (The Minisci Reaction)

One of the distinct advantages of pyridine over benzene is the ability to perform Late-Stage Functionalization (LSF) via radical chemistry, specifically the Minisci reaction.

  • Mechanism: Radical addition to a protonated pyridine.

  • Regioselectivity: Nucleophilic alkyl radicals preferentially attack the most electron-deficient positions: C2 (Ortho) and C4 (Para) .

  • Strategic Advantage: This allows researchers to rapidly generate SAR at the C2/C4 positions on a complex lead molecule without de novo synthesis.

Part 4: Experimental Protocol

High-Throughput Microsomal Stability Assay

To objectively compare these scaffolds, you must measure Intrinsic Clearance (


)  using liver microsomes. This protocol ensures data integrity through rigorous stopping conditions.

Objective: Determine


 and 

of pyridine analogs.
Materials
  • Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL stock).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH final).[10]

  • Stop Solution: 100% Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Preparation:

    • Prepare a 1 µM solution of the test compound in Phosphate Buffer (0.1% DMSO final).

    • Thaw microsomes on ice.[10] Dilute to 0.5 mg/mL working concentration in buffer.

  • Pre-incubation:

    • Mix 40 µL of Microsome solution + 40 µL of Compound solution in a 96-well plate.

    • Incubate at 37°C for 10 minutes (allows protein binding equilibrium).

  • Initiation:

    • Add 20 µL of NADPH (pre-warmed to 37°C) to start the reaction.

    • Control: For

      
      , add Stop Solution before NADPH.
      
  • Sampling:

    • At time points

      
       min, transfer 50 µL of reaction mixture into 150 µL of Stop Solution .
      
    • Critical Step: Vortex immediately to denature proteins and quench CYP activity.

  • Processing:

    • Centrifuge at 4000 rpm for 20 mins at 4°C to pellet proteins.

    • Inject supernatant onto LC-MS/MS.

Data Analysis

Calculate the slope (


) of 

vs. time.[10]


Part 5: Comparative Data Summary

The following table synthesizes representative data trends observed in medicinal chemistry optimization campaigns (e.g., PI3K or Kinase inhibitor programs).

Scaffold VariantpKa (Approx)Sol. (pH 7.4)Metabolic LiabilitySynthetic Utility (Minisci)
2-Substituted Pyridine ~6.0 - 7.0HighLow (Steric block of N-ox)High (Directs to C4)
3-Substituted Pyridine ~5.0 - 6.0ModerateHigh (C2/C6 vulnerable)Low (Mixture of C2/C4/C6)
4-Substituted Pyridine ~9.0High (Ionized)Moderate (N-ox risk)Moderate (Directs to C2)
Pyrimidine (1,3) ~1.0LowVery Low (CYP stable)High (C4/C6 selective)
Pyrazine (1,4) ~0.6LowModerate (AO risk)High (Mono-substitution)
Scaffold Selection Workflow

Scaffold_Selection Input Lead Molecule (Poor Properties) Q1 Issue: Solubility? Input->Q1 Q2 Issue: Metabolism? Q1->Q2 No Sol_Yes Add N (Pyridine) Target pKa 6-8 Q1->Sol_Yes Yes Met_Yes Reduce Electron Density Q2->Met_Yes High Clearance Option_A 2-Sub Pyridine (Steric Block) Met_Yes->Option_A Block Site Option_B Pyrimidine (Electronic Deactivation) Met_Yes->Option_B Scaffold Hop

Figure 2: Strategic workflow for selecting the optimal azine scaffold based on physicochemical deficiencies.

References

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. Link

  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm. Link

  • Charnwood Discovery. (n.d.). "Microsomal Stability - In Vitro Assay Protocol." Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on compound developability." Drug Discovery Today. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.